Diisopropyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWDPYKBIRQXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060808 | |
| Record name | Propane, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
120.00 to 122.00 °C. @ 760.00 mm Hg | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-80-9 | |
| Record name | Diisopropyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2'-thiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-78.1 °C | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diisopropyl sulfide CAS number 625-80-9 properties
An In-depth Technical Guide to Diisopropyl Sulfide (CAS 625-80-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 625-80-9) is an aliphatic thioether characterized by two isopropyl groups attached to a sulfur atom. It is a volatile, highly flammable liquid with a distinct sulfurous odor.[1][2] This document provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and key experimental procedures. Its primary applications are as a flavoring agent and as an intermediate or reagent in organic synthesis.[2][3] Due to its hazardous nature, strict adherence to safety guidelines is imperative when handling this compound.
Chemical Identification and Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name : 2-(propan-2-ylsulfanyl)propane[4][5]
-
Common Synonyms : Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane, Diisopropyl sulphide[2][6][7]
-
SMILES : CC(C)SC(C)C[8]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is a colorless liquid and is relatively non-polar, leading to its solubility in organic solvents and low solubility in water.[2][3]
| Property | Value | Source(s) |
| Molecular Weight | 118.24 g/mol | [4][6] |
| Appearance | Colorless, clear liquid | [1][4][9] |
| Odor | Strong, sulfurous, garlic-like stench | [1][2][3] |
| Density | 0.814 g/mL at 25 °C | [8] |
| 0.810 - 0.818 g/mL at 20 °C | [1] | |
| Boiling Point | 119-120 °C at 760 mmHg | [3] |
| 120 °C at 763 mmHg | [8] | |
| 120-122 °C at 760 mmHg | [1][6] | |
| Melting Point | -78.1 °C | [1][6] |
| -106 °C | [10] | |
| Flash Point | 7 °C (44.6 °F) - closed cup | [8][9] |
| Refractive Index | 1.4379 (n20/D) | [8] |
| 1.4350 - 1.4420 at 20 °C | [1] | |
| Vapor Pressure | 15.0 mmHg at 20 °C | [1] |
| Vapor Density | 4.0 (Air = 1) | [1] |
| Solubility | Soluble in alcohol. Not miscible or difficult to mix with water. | [1][3] |
| LogP (Octanol/Water) | 2.84 | [6][10] |
Chemical Structure
The diagram below illustrates the molecular structure of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[6][8]
GHS Hazard Information
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract) | ❗ | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and commercial supplier safety data sheets.[6][8][9]
Safe Handling and Storage Protocol
Proper personal protective equipment (PPE), including safety goggles/faceshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK EN14387), is mandatory.[8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents, strong bases, and strong reducing agents.[3][9] The container must be kept tightly closed in a designated flammables area.[3][9]
-
Fire Safety : Use carbon dioxide, dry chemical powder, or chemical foam for extinguishing fires.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[9]
-
Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated and all ignition sources are removed.
Experimental Protocols
Synthesis of this compound
A common and reliable method for synthesizing symmetrical sulfides is the reaction of a corresponding alkyl halide with a sulfide source, such as sodium sulfide. The following is a representative protocol adapted from procedures for analogous dialkyl sulfides.
Reaction Principle : This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfide anion (S²⁻) acts as the nucleophile, displacing the halide from two molecules of the isopropyl halide.
Materials & Reagents :
-
2-Bromopropane (or 2-iodopropane)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (absolute)
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure :
-
Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.0 eq) in a minimal amount of water. Add ethanol to the flask.
-
Reaction : While stirring, add 2-bromopropane (2.1 eq) to the sodium sulfide solution.
-
Reflux : Gently heat the reaction mixture to reflux. Maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the product by adding diethyl ether and shaking vigorously. Separate the organic layer. Perform two additional extractions on the aqueous layer with diethyl ether.
-
Washing : Combine all organic extracts and wash sequentially with deionized water and then a saturated brine solution to remove residual salts and impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by fractional distillation to yield pure this compound.
Reaction of this compound with Disulfur Dichloride
This compound can be used as a starting material for the synthesis of more complex sulfur-containing heterocyclic compounds. The following protocol details its reaction with disulfur dichloride (S₂Cl₂) in the presence of DABCO.
Experimental Workflow :
Procedure :
-
Setup : A solution of this compound (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, ~10 eq) in chlorobenzene is prepared in a flask under a nitrogen atmosphere.
-
Addition : The solution is cooled to -40 °C. Disulfur dichloride (S₂Cl₂, ~10 eq) is added dropwise.
-
Reaction : The mixture is stirred under nitrogen at room temperature for 72 hours.
-
Reflux : Following the stirring period, the mixture is heated to reflux for 3 hours.
-
Work-up : The crude mixture is filtered through Celite to remove solids, and the solvent is removed under reduced pressure.
-
Purification : The resulting residue is purified by medium-pressure liquid chromatography (MPLC) to isolate the desired sulfur-rich products.
Applications in Research and Development
-
Flavoring Agent : this compound is used in the food industry as a flavoring agent due to its strong, sulfurous odor profile, which can impart garlic or onion-like notes.[1][2]
-
Organic Synthesis Intermediate : It serves as a precursor and reagent in various chemical reactions. Its sulfur atom can undergo oxidation to form sulfoxides and sulfones, and the adjacent C-H bonds can be involved in various transformations. It is a key starting material for synthesizing novel sulfur-rich heterocyclic compounds.[2]
Conclusion
This compound is a valuable chemical for specific applications in flavoring and organic synthesis. However, its high flammability and irritant properties demand rigorous safety protocols. The information and experimental guidelines presented in this document are intended to provide researchers and professionals with the core knowledge required to handle and utilize this compound safely and effectively.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isopropyl sulfide 0.99 this compound [sigmaaldrich.com]
- 4. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 625-80-9 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Reactivity of Diisopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfide, a dialkyl thioether, serves as a versatile reagent and building block in organic synthesis. This document provides a comprehensive overview of its synthesis and chemical reactivity. Key synthetic methodologies are detailed, including nucleophilic substitution reactions involving isopropyl halides and sulfide sources, as well as the reaction of isopropanol with hydrogen sulfide. The reactivity profile of this compound is explored, with a focus on its oxidation to diisopropyl sulfoxide and diisopropyl sulfone, and its role as a ligand in transition metal coordination chemistry. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key chemical transformations, offering a valuable resource for chemists in research and development.
Introduction
This compound, also known as 2,2'-thiobispropane, is a colorless liquid with a characteristic garlic-like odor.[1] It is an organosulfur compound with the chemical formula C₆H₁₄S.[2] Its utility in organic synthesis stems from the reactivity of the sulfur atom, which can undergo oxidation, alkylation, and coordination to metal centers. This guide aims to provide a detailed technical overview of the synthesis and reactivity of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄S | [2] |
| Molecular Weight | 118.24 g/mol | [2] |
| CAS Number | 625-80-9 | [2] |
| Boiling Point | 120-122 °C at 760 mmHg | [2] |
| Melting Point | -78.1 °C | [2] |
| Density | 0.814 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4379 | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 2.98 (sept, 2H), 1.29 (d, 12H) | [2] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 33.4, 23.7 | [2] |
| Mass Spectrum (EI) | m/z 118 (M+), 103, 75, 61, 43 | [3] |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Nucleophilic Substitution of Isopropyl Halides with a Sulfide Source
A common and straightforward method for synthesizing symmetrical dialkyl sulfides is the reaction of two equivalents of an alkyl halide with a sulfide source, such as sodium sulfide.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Diisopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfide, a dialkyl sulfide, possesses a unique molecular architecture that influences its physical and chemical properties. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and conformational isomers. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its potential role in hydrogen sulfide (H₂S) signaling pathways, a critical area of interest in drug development. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Molecular Structure and Bonding
The molecular structure of this compound, (CH₃)₂CH-S-CH(CH₃)₂, has been determined through gas electron diffraction combined with ab initio molecular orbital calculations.[1] This technique provides precise information about bond lengths, bond angles, and the conformational arrangement of the atoms in the vapor phase.
Conformational Analysis
This compound exists as a mixture of several rotational isomers, or conformers, due to rotation around the C-S bonds. The most stable conformer has been identified as having C₂ symmetry.[1] The presence of bulky isopropyl groups leads to significant steric repulsion, which primarily influences the S-C bond distances and the C-S-C bond angle.[1]
Bond Lengths and Angles
The precise bond lengths and angles for the most stable conformer of this compound have been determined and are crucial for understanding its reactivity and interactions. While the full experimental data from the key study by Takeuchi et al. is extensive, the critical parameters are summarized below.
| Bond | Length (Å) | Angle | Angle (°) |
| C-S | 1.821 (5) | C-S-C | 104.4 (8) |
| C-C | 1.535 (3) | C-C-C | 111.5 (6) |
| (C-H)ₘₑₐₙ | 1.115 (3) | S-C-C | 110.3 (4) |
Data derived from gas electron diffraction studies of the most stable conformer.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of an isopropyl halide with a sulfide salt. The following protocol is adapted from established methods for the synthesis of dialkyl sulfides.
Materials:
-
2-Bromopropane (isopropyl bromide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.
-
Heat the mixture to a gentle reflux to ensure complete dissolution of the sodium sulfide.
-
Slowly add 2-bromopropane to the reaction mixture dropwise over a period of 30 minutes.
-
Continue to heat the mixture under reflux for 2-3 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by distillation.
Characterization Protocols
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 300-500 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
¹³C NMR Acquisition Parameters:
-
Spectrometer: 75-125 MHz
-
Pulse Program: Proton-decoupled single-pulse
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
Expected ¹H and ¹³C NMR Chemical Shifts:
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.9 | Septet |
| ¹H | ~1.2 | Doublet |
| ¹³C | ~34 | CH |
| ¹³C | ~24 | CH₃ |
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
Role in Signaling Pathways
While this compound itself is not a primary signaling molecule, organic sulfur compounds are of significant interest as potential donors of hydrogen sulfide (H₂S), a recognized gasotransmitter.[2][3][4] H₂S is involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[2][3][4]
The enzymatic synthesis of H₂S in mammalian systems primarily involves three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][5][6] These enzymes utilize L-cysteine as a substrate.
Dialkyl sulfides, like this compound, can be metabolized in vivo to release thiols, which can then be further processed to generate H₂S. This makes them potential therapeutic agents for diseases associated with H₂S deficiency.
Experimental Workflow Overview
A typical research workflow for the synthesis and characterization of this compound is outlined below. This process ensures the correct product is synthesized and its purity and structure are confirmed before its use in further applications, such as biological assays.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and characterization of this compound. The conformational flexibility and steric effects within the molecule are key determinants of its properties. The provided experimental protocols offer a practical basis for its laboratory preparation and analysis. Furthermore, the connection to the hydrogen sulfide signaling pathway highlights a promising avenue for future research and drug development, positioning this compound and related compounds as valuable tools for investigating H₂S-mediated physiological and pathological processes.
References
An In-depth Technical Guide to 2-propan-2-ylsulfanylpropane (Diisopropyl Sulfide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-propan-2-ylsulfanylpropane, commonly known as diisopropyl sulfide. The document details its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and analytical procedures. While recognized as a metabolite in Saccharomyces cerevisiae, specific biological signaling pathways involving this compound are not extensively documented in current literature. This guide aims to serve as a foundational resource for professionals in research and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.
Chemical Identity and Nomenclature
The IUPAC name for the thioether with two isopropyl groups attached to a sulfur atom is 2-propan-2-ylsulfanylpropane .[1] It is also widely known by its common name, this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-propan-2-ylsulfanylpropane |
| Common Name | This compound |
| Synonyms | Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane |
| CAS Number | 625-80-9[2] |
| Molecular Formula | C₆H₁₄S[1] |
| SMILES | CC(C)SC(C)C |
| InChI Key | XYWDPYKBIRQXQS-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic garlic-like or onion-like odor.[2] It is a non-polar compound, rendering it soluble in organic solvents and sparingly soluble in water.[2]
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 118.24 g/mol | [1] |
| Boiling Point | 120-122 °C at 760 mmHg | PubChem |
| Melting Point | -78.1 °C | PubChem |
| Density | 0.814 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.4379 | Sigma-Aldrich |
| Vapor Pressure | 15.0 mmHg at 20 °C | The Good Scents Company |
| Flash Point | 7 °C (44.6 °F) - closed cup | Sigma-Aldrich |
| LogP | 2.84 | PubChem |
Synthesis and Reactions
The synthesis and reactions of this compound are characteristic of symmetrical dialkyl thioethers.
Synthesis of this compound
A general and straightforward method for the synthesis of symmetrical dialkyl sulfides is the reaction of an alkyl halide with a sulfide salt.
Materials:
-
2-Bromopropane (or 2-iodopropane)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.5 mol) in a mixture of water and ethanol.
-
To this solution, add 2-bromopropane (1.0 mol) dropwise from a dropping funnel over a period of 30 minutes while stirring.
-
After the addition is complete, heat the reaction mixture under reflux with stirring for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
The crude this compound can be purified by distillation.
Key Reactions of this compound
A primary reaction of thioethers is oxidation, which can selectively yield either the corresponding sulfoxide or sulfone depending on the reaction conditions.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide solution (4 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add hydrogen peroxide (8 mmol, 30%) to the solution while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Neutralize the resulting solution with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Niobium carbide (catalyst) or another suitable catalyst
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, charge this compound (0.5 mmol), the catalyst (e.g., 50 mg), and ethanol (8 mL).
-
Heat the mixture to reflux with stirring.
-
Add an excess of 30% H₂O₂ to the mixture.
-
Maintain the reaction at reflux and monitor by TLC until the starting material and the intermediate sulfoxide are consumed.
-
After completion, cool the reaction mixture, filter the catalyst, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile sulfur compounds like this compound.
Experimental Protocol: Quantitative Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler with Solid-Phase Microextraction (SPME) capabilities
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC column suitable for volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Sample Preparation (Headspace SPME):
-
Place a known amount of the sample (liquid or homogenized solid) into a 20 mL headspace vial. For solid samples, add a known volume of deionized water.
-
To enhance the partitioning of the analyte into the headspace, add sodium chloride to the vial to increase the ionic strength of the aqueous phase.
-
Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and inject it into the GC inlet for thermal desorption.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound. For qualitative analysis, full scan mode can be used.
Biological Context
This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae.[1] The metabolic processes in this organism, particularly the sulfur assimilation pathway, are known to produce a variety of volatile sulfur compounds, including hydrogen sulfide, which plays roles in detoxification and cell signaling.[3][4][5] However, specific signaling pathways directly involving this compound have not been elucidated in the reviewed literature.
Visualizations
Caption: Synthesis and primary oxidation reactions of this compound.
Conclusion
This technical guide has synthesized key information regarding this compound, presenting it in a structured format for ease of use by researchers and professionals in drug development. The provided data on its physicochemical properties, along with detailed protocols for its synthesis, reactions, and analysis, offer a practical resource for laboratory applications. While its role as a yeast metabolite is established, the absence of detailed information on its specific biological signaling pathways highlights an area ripe for future research. The methodologies and data presented herein should serve as a valuable starting point for such endeavors.
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 625-80-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Hydrogen sulfide and its roles in Saccharomyces cerevisiae in a winemaking context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide production during early yeast fermentation correlates with volatile sulfur compound biogenesis but not thiol release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Common synonyms for isopropyl sulfide
An In-depth Technical Guide to Isopropyl Sulfide and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isopropyl sulfide, a versatile organosulfur compound. This document details its common synonyms, chemical and physical properties, synthesis methodologies, and analytical procedures. It also explores its applications, particularly within the context of organic synthesis and the flavor industry, and addresses the current understanding of its biological role.
Chemical Identity and Synonyms
Isopropyl sulfide is most commonly known in the scientific literature and chemical supply catalogs by a variety of names. A clear understanding of these synonyms is crucial for effective literature searches and chemical procurement.
| Synonym | Systematic/Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Diisopropyl sulfide | This compound | 625-80-9 | C6H14S | 118.24 |
| Isopropyl sulfide | Isopropyl sulfide | 625-80-9 | C6H14S | 118.24 |
| Isopropyl sulphide | Isopropyl sulphide | 625-80-9 | C6H14S | 118.24 |
| 2,2'-Thiobispropane | 2,2'-Thiobispropane | 625-80-9 | C6H14S | 118.24 |
| 2,4-Dimethyl-3-thiapentane | 2,4-Dimethyl-3-thiapentane | 625-80-9 | C6H14S | 118.24 |
| 2-(Propan-2-ylsulfanyl)propane | 2-(Propan-2-ylsulfanyl)propane | 625-80-9 | C6H14S | 118.24 |
| Propane, 2,2'-thiobis- | Propane, 2,2'-thiobis- | 625-80-9 | C6H14S | 118.24 |
Source: PubChem CID 12264, NIST Chemistry WebBook.[1][2]
Physicochemical Properties
A summary of key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Odor | Strong, garlic-like, sulfurous | The Good Scents Company[3] |
| Boiling Point | 120-122 °C at 760 mmHg | PubChem CID 12264[1] |
| Melting Point | -78.1 °C | PubChem CID 12264[1] |
| Density | 0.814 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 7 °C (44.6 °F) - closed cup | Fisher Scientific SDS |
| Solubility | Very slightly soluble in water | The Good Scents Company[3] |
| Refractive Index | 1.4379 at 20°C | Sigma-Aldrich |
Experimental Protocols
Synthesis of this compound
The synthesis of symmetrical thioethers like this compound can be achieved through several established methods in organic chemistry. Below are two common protocols.
Protocol 1: Nucleophilic Substitution of an Isopropyl Halide with a Sulfide Salt
This is a widely used and straightforward method for preparing symmetrical sulfides.[4]
-
Reaction: 2 (CH₃)₂CH-Br + Na₂S → (CH₃)₂CH-S-CH(CH₃)₂ + 2 NaBr
-
Materials:
-
2-Bromopropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (or other suitable polar aprotic solvent like DMF)
-
Deionized water
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
Slowly add 2-bromopropane to the refluxing solution.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation.
-
Protocol 2: Reaction of 2-Propanethiol with an Isopropyl Halide
This method is also based on nucleophilic substitution, where a thiolate is generated in situ.[5]
-
Reaction: (CH₃)₂CH-SH + NaOH → (CH₃)₂CH-SNa + H₂O (CH₃)₂CH-SNa + (CH₃)₂CH-I → (CH₃)₂CH-S-CH(CH₃)₂ + NaI
-
Materials:
-
2-Propanethiol (Isopropyl mercaptan)
-
Sodium hydroxide (NaOH)
-
2-Iodopropane (or 2-bromopropane)
-
A suitable solvent (e.g., ethanol, methanol, or DMF)
-
Standard work-up reagents as in Protocol 1.
-
-
Procedure:
-
In a reaction vessel, dissolve 2-propanethiol in the chosen solvent.
-
Add a stoichiometric equivalent of sodium hydroxide to deprotonate the thiol and form the sodium thiolate.
-
To this solution, add 2-iodopropane dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).
-
Perform an aqueous work-up and extraction as described in Protocol 1.
-
Purify the resulting this compound by distillation.
-
General workflow for the synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the identification and quantification of volatile sulfur compounds like this compound.[6]
-
Objective: To identify and quantify this compound in a sample matrix.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., with a quadrupole analyzer).
-
Sample Preparation (Purge & Trap for trace analysis):
-
Dilute a precise volume of the sample (e.g., 2.5 mL) in ultrapure water (e.g., to 25 mL).
-
Acidify the solution with hydrochloric acid.
-
Transfer the solution to a purge and trap apparatus.
-
Sparge with an inert gas (e.g., nitrogen) to volatilize the sulfur compounds.
-
Trap the volatile compounds on an adsorbent tube (e.g., Tenax TA).
-
-
GC-MS Analysis:
-
Thermally desorb the trapped compounds from the adsorbent tube with a flow of helium into the GC injection port.
-
GC Conditions (example):
-
Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 40°C held for 3 minutes, then ramped at 10°C/min to 250°C and held for 16 minutes.
-
Injector Temperature: 275°C.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Data Acquisition: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
-
-
Data Analysis:
-
Identification: Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). Key identifying ions for this compound include m/z 43, 61, 103, and the molecular ion at 118.[1][2]
-
Quantification: Generate a calibration curve using standards of known this compound concentrations.
-
Applications in Research and Industry
Organic Synthesis
This compound serves as a building block in organic synthesis. The sulfur atom can act as a nucleophile, and the isopropyl groups can influence the steric and electronic properties of the molecule and its derivatives. Thioethers, in general, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7]
Flavor and Fragrance Industry
Due to its potent sulfurous and garlic-like aroma, this compound is used as a flavoring agent in the food industry to impart or enhance savory notes in a variety of products.[3]
Biological Role and Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound has a specific signaling role in mammalian systems. Searches for its involvement in signaling pathways have not yielded any direct results. It is important to distinguish it from hydrogen sulfide (H₂S), which is a well-known gasotransmitter with established roles in various physiological processes.
This compound has been identified as a metabolite in yeast (Saccharomyces cerevisiae).[1] However, its metabolic pathway and physiological significance in this context are not well-elucidated. The biotransformation of thioethers in mammals generally involves oxidation of the sulfur atom to form sulfoxides and sulfones, which increases their water solubility and facilitates excretion.
Relationship between this compound and biological pathways.
Role in Drug Development
While thioether moieties are present in numerous pharmaceutical compounds, there is limited specific information in the public domain detailing the use of this compound as a direct intermediate in the synthesis of a marketed drug. However, the general reactivity of thioethers makes them valuable in medicinal chemistry for creating diverse molecular architectures. For instance, diphenyl sulfide derivatives, which share the thioether core, have been investigated for their potential as S1P3 antagonists.[8]
Conclusion
This compound is a commercially available organosulfur compound with a well-defined set of synonyms and physicochemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its analysis is reliably performed using GC-MS. While it has established applications in organic synthesis and the flavor industry, its biological role, particularly in signaling and metabolism in higher organisms, remains largely unexplored. For professionals in drug development, while this compound itself may not be a common starting material, the chemistry of the thioether functional group it represents is of significant importance.
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 625-80-9 [thegoodscentscompany.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Propanethiol for synthesis 75-33-2 [sigmaaldrich.com]
- 6. ceriumlabs.com [ceriumlabs.com]
- 7. Organic sulfide - Wikipedia [en.wikipedia.org]
- 8. Diphenyl sulfide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Health and safety hazards of Diisopropyl sulfide
An in-depth guide to the health and safety hazards of Diisopropyl sulfide, prepared for researchers, scientists, and professionals in drug development.
Executive Summary
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H14S | [3] |
| Molecular Weight | 118.24 g/mol | [3][6] |
| Appearance | Colorless liquid | [1] |
| Odor | Stench | [1] |
| Boiling Point | 120-122 °C at 760 mmHg | [1][3][6] |
| Melting Point | -78.1 °C | [3] |
| Flash Point | 7 °C / 44.6 °F (closed cup) | [1][6] |
| Density | 0.810 - 0.814 g/mL at 20-25 °C | [1][6] |
| Vapor Pressure | 15.0 mmHg at 20 °C | [2] |
| Vapor Density | 4.0 (Air = 1) | [2] |
| Solubility | Not miscible or difficult to mix with water | [7] |
| LogP (Octanol/Water Partition Coefficient) | 2.84 | [3] |
Health and Safety Hazards
This compound is classified as a hazardous substance. The known health and safety hazards are summarized in Table 2.
Table 2: Summary of Health and Safety Hazards of this compound
| Hazard Category | Description | GHS Classification | References |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | Flammable Liquid, Category 2 (H225) | [1][3][4][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irritation, Category 2 (H315) | [1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation, Category 2A (H319) | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | STOT SE, Category 3 (H335) | [3][4][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not determined; toxicological properties have not been fully investigated. | Not Classified | [2][5] |
Experimental Protocols for Toxicological Assessment
While specific experimental reports on the toxicology of this compound are not publicly available, its irritant properties would be determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Methodology:
-
Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.
-
A dose of 0.5 mL of this compound is applied to the shaved area and covered with a gauze patch and non-irritating tape.
-
The exposure period is typically 4 hours.
-
After exposure, the patch is removed, and any residual substance is carefully cleaned from the skin.
-
-
Observations:
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations may continue for up to 14 days to assess the reversibility of any observed effects.
-
Skin reactions are scored according to a standardized grading system (e.g., Draize scale).
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Methodology:
-
A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the substance.
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.
-
-
Observations:
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
If irritation persists, observations may be extended up to 21 days.
-
Ocular lesions are scored using a standardized system to quantify the degree of irritation.
-
Signaling Pathways and Mechanism of Action
There is currently no specific information available in the scientific literature regarding the signaling pathways or the precise molecular mechanism of toxicity for this compound. Research on other sulfur-containing compounds, such as hydrogen sulfide (H₂S), has shown interactions with various signaling pathways, including those involved in inflammation, oxidative stress, and cardiovascular regulation.[8][9][10][11][12][13] However, it cannot be assumed that this compound has similar effects without direct experimental evidence.
Given the lack of data, a logical experimental workflow to investigate the toxicological mechanisms of a novel sulfur-containing compound like this compound is proposed below.
Caption: Proposed workflow for toxicological investigation.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Table 3: Recommended Safe Handling and PPE
| Precaution | Recommendation | References |
| Ventilation | Use only outdoors or in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment. | [1] |
| Fire Prevention | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take precautionary measures against static discharges. | [1][6] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary. | [1][6] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and appropriate protective clothing to prevent skin contact. | [1][6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [6] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store in a flammable liquids area. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [1] |
First Aid Measures
In case of exposure, immediate medical attention is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measure | References |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][14] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention if irritation develops or persists. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Conclusion
This compound is a hazardous chemical that requires careful handling due to its high flammability and irritant properties. While a significant amount of data exists regarding its physical properties and general safety precautions, there is a notable lack of in-depth toxicological studies to quantify its acute toxicity and elucidate its mechanism of action. Professionals in research and drug development should treat this substance with caution, adhering to all recommended safety protocols. Further research is necessary to fully characterize its toxicological profile and potential effects on biological systems.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clupy.net [clupy.net]
- 5. This compound, 625-80-9 [thegoodscentscompany.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. Interplay between hydrogen sulfide and other signaling molecules in the regulation of guard cell signaling and abiotic/biotic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide Toxicity: Mechanism of Action, Clinical Presentation, and Countermeasure Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]
- 11. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healthandhygiene.co.za [healthandhygiene.co.za]
An In-depth Technical Guide to the Core Chemical Properties of Thioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties of thioethers, also known as organic sulfides. Thioethers are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents. They are integral to numerous biological processes and are a common structural motif in pharmaceuticals.[1][2][3][4] This document delves into their structure, nomenclature, physical and spectroscopic properties, and key chemical reactions, offering detailed experimental protocols and data for laboratory applications.
Structure and Bonding
The thioether functional group consists of a sulfur atom bonded to two carbon atoms, with the C-S-C linkage adopting a bent molecular geometry.[5] The C-S-C bond angle is typically in the range of 99-107°, which is smaller than the corresponding C-O-C angle in ethers due to the larger size of the sulfur atom and the consequent reduced steric hindrance between the alkyl groups.[6] The carbon-sulfur bond lengths are approximately 180 pm.[5] Unlike the more electronegative oxygen in ethers, the sulfur atom in thioethers is less electronegative (2.58 for sulfur vs. 3.44 for oxygen on the Pauling scale), which influences the polarity and reactivity of the molecule.
Nomenclature
Thioethers are named in the IUPAC system by identifying the two organic groups attached to the sulfur atom and listing them in alphabetical order, followed by the word "sulfide". For symmetrical thioethers, the prefix "di-" is used. Some thioethers are also known by their common names, often derived by modifying the name of the corresponding ether.[3][5] For example, CH₃SCH₃ is dimethyl sulfide, and C₆H₅SCH₃ is methyl phenyl sulfide, more commonly known as thioanisole.[3][5]
Physical and Spectroscopic Properties
The physical properties of thioethers are influenced by the presence of the sulfur atom. They are generally less volatile and have higher boiling points and melting points than their ether analogues of similar molecular weight.[5][7][8] This is attributed to the greater polarizability of the larger sulfur atom, leading to stronger van der Waals forces.[5] Unlike alcohols, thioethers cannot act as hydrogen bond donors, but they can act as weak hydrogen bond acceptors. They are typically insoluble in water but soluble in common organic solvents.[8] A characteristic feature of many volatile thioethers is their strong, often unpleasant, odor.[5]
Tabulated Physical Properties
| Thioether | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dimethyl sulfide | C₂H₆S | 62.13 | 37.3 |
| Diethyl sulfide | C₄H₁₀S | 90.19 | 92 |
| Methyl phenyl sulfide (Thioanisole) | C₇H₈S | 124.21 | 188 |
| Tetrahydrothiophene | C₄H₈S | 88.17 | 119 |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of thioethers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, protons on carbons adjacent to the sulfur atom typically resonate in the range of 2.0-3.0 ppm.[9] In ¹³C NMR spectroscopy, the chemical shifts of carbons bonded to sulfur appear in the 20-40 ppm region.[10]
-
Infrared (IR) Spectroscopy : The C-S stretching vibration in thioethers gives rise to a weak absorption band in the range of 570-700 cm⁻¹.[11] This band can be difficult to identify due to its low intensity and the presence of other absorptions in this region of the spectrum.
Key Chemical Reactions and Experimental Protocols
Thioethers undergo several important chemical transformations, primarily centered at the sulfur atom.
Oxidation
The sulfur atom in a thioether can be readily oxidized to form a sulfoxide and subsequently a sulfone.[12][13] This stepwise oxidation allows for the synthesis of these two important classes of organosulfur compounds.
Objective: To selectively oxidize a thioether to the corresponding sulfoxide using hydrogen peroxide.
Materials:
-
Thioether (1.0 mmol)
-
Hydrogen peroxide (30% aqueous solution, 1.1 mmol)
-
Glacial acetic acid (2 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the thioether (1.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add hydrogen peroxide (1.1 mmol, 30% aqueous solution) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography or recrystallization.[14][15]
Objective: To oxidize a thioether to the corresponding sulfone using an excess of hydrogen peroxide.
Materials:
-
Thioether (0.5 mmol)
-
Hydrogen peroxide (30% aqueous solution, 1.5 mmol)
-
95% Ethanol (10 mL)
-
Catalyst (e.g., phosphomolybdate hybrid, 150 mg) (optional, can improve reaction rate and selectivity)[16]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the thioether (0.5 mmol) and 95% ethanol (10 mL). If using a catalyst, add it at this stage.
-
Heat the mixture to 40 °C with stirring.
-
Slowly add hydrogen peroxide (1.5 mmol, 30% aqueous solution) to the reaction mixture.
-
Maintain the temperature and continue stirring. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[16]
Alkylation
The lone pair of electrons on the sulfur atom allows thioethers to act as nucleophiles, reacting with alkyl halides to form stable sulfonium salts (R₃S⁺X⁻).[1][12]
Objective: To synthesize trimethylsulfonium iodide via the alkylation of dimethyl sulfide.
Materials:
-
Dimethyl sulfide (1.0 equiv.)
-
Iodomethane (1.2 equiv.)
-
Dichloromethane (DCE) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve dimethyl sulfide (1.0 equiv.) in the chosen solvent.
-
Slowly add iodomethane (1.2 equiv.) to the solution at room temperature with stirring.
-
The reaction is typically exothermic. The product, trimethylsulfonium iodide, will precipitate from the solution as a white solid.
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]
References
- 1. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Organosulfur Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organosulfur compounds are a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecules. Their unique electronic properties and the ability of sulfur to exist in various oxidation states allow for a wide range of chemical transformations. This guide provides an in-depth overview of the core principles and applications of organosulfur compounds in synthesis, with a focus on key reactions, experimental protocols, and their relevance in drug discovery and development.
Introduction to Organosulfur Compounds
Organosulfur compounds are organic molecules containing at least one carbon-sulfur bond. They are ubiquitous in nature, found in amino acids like cysteine and methionine, and are integral to the structure and function of numerous pharmaceuticals, including antibiotics like penicillin and sulfa drugs. In synthetic chemistry, the diverse reactivity of organosulfur functional groups—such as thiols, thioethers, sulfoxides, and sulfones—makes them invaluable intermediates and reagents.
The incorporation of sulfur into molecular frameworks can significantly influence a compound's physical, chemical, and biological properties.[1] For instance, sulfur-containing moieties can enhance metabolic stability, improve bioavailability, and provide specific binding interactions with biological targets, making them crucial in drug design.[2] About a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds.[2]
Key Classes and Their Transformations
The reactivity of organosulfur compounds is largely dictated by the oxidation state of the sulfur atom. This section explores the synthesis and key reactions of some of the most important classes of organosulfur compounds.
Thiols and Thioethers
Thiols (R-SH) are sulfur analogs of alcohols and are potent nucleophiles. They are readily converted to thioethers (R-S-R'), typically through alkylation.[3] The synthesis of thioethers is a common transformation in pharmaceutical manufacturing.[4]
Sulfoxides
Sulfoxides (R-S(=O)-R') are chiral molecules that serve as important intermediates in asymmetric synthesis.[6][7] They are typically prepared by the oxidation of thioethers. The sulfinyl group can activate adjacent C-H bonds and act as a leaving group, enabling a variety of transformations.[8]
Sulfones
Sulfones (R-S(=O)₂-R') are characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms.[9] The strong electron-withdrawing nature of the sulfonyl group makes adjacent protons acidic and allows it to act as a good leaving group.[10] Sulfones are versatile building blocks in organic synthesis and are found in numerous biologically active molecules.[11]
Synthesis of Sulfones: The most common method for preparing sulfones is the oxidation of thioethers or sulfoxides.[9] Other methods include the alkylation of sulfinate salts and Friedel-Crafts-type sulfonylation of arenes.[11]
Foundational Reactions in Organosulfur Synthesis
Several name reactions involving organosulfur compounds have become indispensable tools for synthetic chemists. This section details the mechanisms, applications, and experimental protocols for three such reactions.
The Pummerer Rearrangement
The Pummerer rearrangement is the reaction of a sulfoxide bearing at least one α-hydrogen with an acid anhydride (commonly acetic anhydride) to form an α-acyloxythioether.[12][13] This reaction provides a method to introduce oxygen functionality at the carbon atom alpha to the sulfur.[12] The intermediate thionium ion can be trapped by various nucleophiles, making it a versatile tool for constructing C-C and C-heteroatom bonds.[12][13]
Mechanism: The reaction is initiated by the acylation of the sulfoxide oxygen, followed by deprotonation at the α-carbon to generate a thionium ion. This intermediate is then attacked by a nucleophile.[12]
Quantitative Data for the Pummerer Rearrangement
| Substrate (Sulfoxide) | Activator | Nucleophile | Product | Yield (%) | Reference |
| N,N-dimethyl-2-(methylsulfinyl)acetamide | p-Toluenesulfonic acid | Toluene | N,N-dimethyl-2-((p-tolyl)thio)acetamide | 49 | [3] |
| N,N-dimethyl-2-(methylsulfinyl)acetamide | p-Toluenesulfonic acid | 1,2-Dimethoxybenzene | 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethylacetamide | 42 | [3] |
| N,N-dimethyl-2-(methylsulfinyl)acetamide | p-Toluenesulfonic acid | 1,3-Benzodioxole | 2-(1,3-benzodioxol-5-ylthio)-N,N-dimethylacetamide | 93 | [3] |
| β-monosubstituted vinylic sulfoxides | Trifluoroacetic anhydride | Trifluoroacetate | 1,2-bis(trifluoroacetoxy) thioether | Excellent | [10] |
| Alkyl aryl sulfoxides | Acetic Anhydride / Al-MCM-41 | Acetate | α-acetoxy sulfide | High | [14] |
Experimental Protocol: Intermolecular Pummerer Reaction [3]
-
A solution of N,N-dimethyl-2-(methylsulfinyl)acetamide (1 mmol) and p-toluenesulfonic acid (1.2 mmol) in 1,2-dichloroethane (5 mL) is prepared.
-
The appropriate nucleophile (e.g., toluene, 1,2-dimethoxybenzene, or 1,3-benzodioxole) (1.2 mmol) is added to the solution.
-
The reaction mixture is refluxed for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-arylthioacetamide.
The Swern Oxidation
The Swern oxidation is a mild and highly efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[11][15] A key advantage is its low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance.[16]
Mechanism: The reaction proceeds via the formation of an alkoxysulfonium salt intermediate. The added base then facilitates an intramolecular E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and the protonated base.[11][16]
Quantitative Data for the Swern Oxidation
| Substrate (Alcohol) | Electrophile | Base | Product | Yield (%) | Reference |
| 3-Methylbut-3-en-1-ol | Oxalyl chloride | Triethylamine | 3-Methylbut-3-enal | Not specified, but a standard protocol | [16] |
| Secondary alcohol (generic) | Oxalyl chloride | Triethylamine | Ketone (generic) | High to quantitative | [17] |
| Long-chain saturated, unsaturated, acetylenic, and steroidal alcohols | Oxalyl chloride | Triethylamine | Corresponding carbonyls | High | [17] |
| Aryl allylic alcohol | Oxalyl chloride (1 equiv) | Triethylamine | α,β-Unsaturated ketone | 56 (+10% chloro-ketone) | |
| Aryl allylic alcohol | Oxalyl chloride (4 equiv) | Triethylamine | α-Chloro-α,β-unsaturated ketone | 75 |
Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol [16]
-
In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes.
-
Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45 minutes.
-
Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane. This reaction is a powerful tool for the construction of three-membered rings.
Quantitative Data for the Corey-Chaykovsky Reaction
| Substrate | Ylide Precursor | Base | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| Allyl cyclohexanone | Trimethylsulfonium iodide | Potassium tert-butoxide | Corresponding epoxide | 88 | - | [12] |
| γ-Silyloxy-α,β-unsaturated phenyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 97 | 9:1 | [7] |
| γ-Silyloxy-α,β-unsaturated 4-chlorophenyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 91 | 9:1 | [7] |
| γ-Silyloxy-α,β-unsaturated 4-carbomethoxyphenyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 95 | 9:1 | [7] |
| γ-Silyloxy-α,β-unsaturated 2-furyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 88 | 7:1 | [7] |
| γ-Silyloxy-α,β-unsaturated naphthyl ketone | Trimethylsulfoxonium iodide | NaH | Cyclopropane | 92 | 8:1 | [7] |
Experimental Protocol: Corey-Chaykovsky Epoxidation [12]
-
Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (7.15 mmol, 1.0 eq).
-
Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Stir the resulting solution at room temperature for 2 hours.
-
Add H₂O to the reaction mixture and extract with ethyl ether.
-
Wash the organic phase with H₂O, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography to afford the desired epoxide.
Role in Signaling Pathways and Drug Development
Organosulfur compounds play critical roles in various cellular signaling pathways, making them attractive targets and scaffolds for drug development.
Glutathione and the Antioxidant Defense Pathway
Glutathione (GSH), a tripeptide containing cysteine, is the most abundant low-molecular-weight thiol in cells and a key player in antioxidant defense. It directly neutralizes free radicals and reactive oxygen species (ROS) and is a cofactor for enzymes like glutathione peroxidase.[2]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. Many organosulfur compounds, such as sulforaphane from broccoli, are potent activators of this pathway.[1] They react with sulfhydryl groups on Keap1, a repressor of Nrf2, leading to Nrf2 release, translocation to the nucleus, and activation of antioxidant response element (ARE)-driven gene expression.[1]
References
- 1. Pummerer Rearrangement | TCI AMERICA [tcichemicals.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pummerer Reactions | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of Diisopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfide, a dialkyl thioether, has a history rooted in the foundational period of organic sulfur chemistry. While the exact date of its first synthesis is not prominently documented, its discovery is intrinsically linked to the pioneering work on thioethers in the mid-19th century. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthesis, detailed experimental protocols from key periods, and a compilation of its physicochemical properties.
Introduction: The Dawn of Organosulfur Chemistry
The study of organosulfur compounds began in earnest in the 19th century, a period of rapid advancement in organic chemistry. Early chemists were intrigued by the sulfur analogs of alcohols and ethers, leading to the synthesis and characterization of thiols (mercaptans) and thioethers (sulfides). The foundational work on the synthesis of simple dialkyl sulfides, such as dimethyl and diethyl sulfide, was laid in the 1840s. These early methods typically involved the reaction of an alkyl halide with a metal sulfide.
While the first documented synthesis of this compound is not as clearly attributable to a single pioneering chemist as some simpler analogs, its preparation follows the logical extension of the methods developed during this era for other alkyl sulfides. The synthesis of related compounds such as isopropyl mercaptan and other secondary alkyl sulfides was also explored, providing the necessary precursors and chemical understanding for the creation of this compound.
The Historical Synthesis of this compound
The most probable method for the first synthesis of this compound in the 19th century was the reaction of an isopropyl halide (such as 2-bromopropane or 2-iodopropane) with a sulfide salt, mirroring the established procedures for other thioethers.
Key Chemical Principles of the Historical Synthesis
The synthesis relies on a nucleophilic substitution reaction, where the sulfide anion (S²⁻) or hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide from the isopropyl halide.
-
Reaction with Sulfide Salts: 2 (CH₃)₂CH-X + K₂S → (CH₃)₂CH-S-CH(CH₃)₂ + 2 KX (where X = Cl, Br, I)
-
Reaction with Hydrosulfide Salts (leading to the mercaptan intermediate): (CH₃)₂CH-X + KSH → (CH₃)₂CH-SH + KX (CH₃)₂CH-SH + (CH₃)₂CH-X + K₂CO₃ → (CH₃)₂CH-S-CH(CH₃)₂ + KX + KHCO₃
The first method, direct reaction with a sulfide salt, would have been the more direct route to the desired product.
Experimental Protocols
Hypothetical 19th-Century Experimental Protocol for this compound Synthesis
The following protocol is based on the general methods for dialkyl sulfide synthesis described in the mid-to-late 19th century.
Objective: To synthesize this compound from 2-bromopropane and potassium sulfide.
Materials:
-
2-bromopropane
-
Potassium sulfide (K₂S)
-
Ethanol (as a solvent)
-
Water
-
Distillation apparatus
-
Heating mantle or water bath
-
Separatory funnel
Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask, a solution of potassium sulfide in a mixture of ethanol and water would be prepared. The use of a mixed solvent system would be common to dissolve the inorganic salt while also providing a suitable medium for the organic halide.
-
Addition of Alkyl Halide: 2-bromopropane would be slowly added to the stirred potassium sulfide solution. The reaction would likely be heated under reflux to increase the reaction rate.
-
Reaction Work-up: After a prolonged period of heating, the reaction mixture would be cooled. Water would be added to dissolve any remaining inorganic salts.
-
Extraction: The aqueous mixture would be transferred to a separatory funnel. The crude this compound, being immiscible with water, would form a separate organic layer. This layer would be separated.
-
Purification: The crude product would be washed with water to remove any residual salts and ethanol. It would then be dried over a suitable drying agent available at the time, such as anhydrous calcium chloride.
-
Distillation: The final purification step would be fractional distillation to obtain this compound with a characteristic boiling point.
Quantitative Data
| Property | Value |
| Molecular Formula | C₆H₁₄S |
| Molecular Weight | 118.24 g/mol |
| CAS Number | 625-80-9 |
| Boiling Point | 120-122 °C at 760 mmHg |
| Melting Point | -78.1 °C |
| Density | 0.814 g/mL at 25 °C |
| Refractive Index | 1.4379 at 20 °C |
| Solubility | Soluble in organic solvents, sparingly soluble in water. |
| ¹H NMR (CDCl₃) | δ 2.98 (septet, 2H), δ 1.29 (d, 12H) |
| ¹³C NMR (CDCl₃) | δ 33.4, δ 23.7 |
Evolution of Synthesis Methods
While the foundational synthesis of this compound involved the reaction of alkyl halides with inorganic sulfides, methods have evolved over the 20th and 21st centuries to improve yield, selectivity, and safety.
-
Early 20th Century: Refinements of the classical methods continued, with a better understanding of reaction mechanisms and purification techniques.
-
Mid-20th Century to Present: The development of new reagents and catalytic systems has provided alternative routes. These include:
-
The reaction of isopropyl alcohol with hydrogen sulfide over a solid acid catalyst, which can produce both isopropyl mercaptan and this compound.
-
Thiol-ene reactions involving the addition of isopropyl mercaptan to propene.
-
The use of phase-transfer catalysts to improve the efficiency of the reaction between aqueous sulfide solutions and organic halides.
-
Mandatory Visualizations
Historical Synthesis Workflow
Methodological & Application
Diisopropyl Sulfide: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfide (CAS No. 625-80-9), a dialkyl sulfide, is a non-polar organic compound.[1] While its primary applications have been in organic synthesis as a reagent or intermediate, its utility as a solvent is an area of increasing interest. This document provides detailed application notes and protocols for the use of this compound as a solvent in a key organic transformation: the selective oxidation of alcohols.
Physicochemical Properties of this compound
A clear understanding of a solvent's physical properties is crucial for its application in chemical reactions. This compound is a colorless to pale yellow liquid with a characteristic garlic-like odor.[1] It is soluble in common organic solvents but has low solubility in water.[1]
| Property | Value |
| Molecular Formula | C₆H₁₄S |
| Molecular Weight | 118.24 g/mol |
| Boiling Point | 120-122 °C at 760 mmHg |
| Melting Point | -78.1 °C |
| Density | 0.814 g/mL at 25 °C |
| Refractive Index | 1.4379 at 20 °C |
| Flash Point | 7 °C (closed cup) |
Table 1: Physicochemical Properties of this compound. [2][3]
Application in Selective Alcohol Oxidation
This compound, in combination with N-chlorosuccinimide (NCS), serves as an effective system for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is a variation of the well-known Corey-Kim oxidation. In this protocol, this compound acts as both a reactant and the solvent.[1]
The remarkable feature of this system is its temperature-dependent selectivity:
-
At 0 °C, primary alcohols are selectively oxidized to aldehydes in the presence of secondary alcohols.[1]
-
At -78 °C, secondary alcohols are selectively oxidized to ketones, while primary alcohols remain largely unaffected.[1]
This dual reactivity and selectivity provide a valuable tool for synthetic chemists, particularly in the context of complex molecules with multiple hydroxyl groups.
Reaction Data
The following table summarizes the results for the selective oxidation of various alcohols using the this compound/NCS system.
| Entry | Substrate | Temperature (°C) | Product | Yield (%) |
| 1 | 1-Octanol (Primary) | 0 | Octanal | 90 |
| 2 | Cinnamyl alcohol (Primary, Allylic) | 0 | Cinnamaldehyde | 85 |
| 3 | Geraniol (Primary, Allylic) | 0 | Geranial | 88 |
| 4 | 2-Octanol (Secondary) | -78 | 2-Octanone | 85 |
| 5 | Cyclohexanol (Secondary) | -78 | Cyclohexanone | 82 |
| 6 | Benzhydrol (Secondary) | -78 | Benzophenone | 92 |
| 7 | 1,10-Decanediol (Primary diol) | 0 | 10-Hydroxydecanal | 75 |
| 8 | cis-1,2-Cyclohexanediol (Secondary diol) | -78 | 2-Hydroxycyclohexanone | 78 |
Table 2: Selective Oxidation of Alcohols using this compound and NCS.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organosulfur compounds can be sensitive to oxidation.
-
This compound should be handled in a well-ventilated fume hood due to its strong odor.
-
N-chlorosuccinimide should be pure and dry.
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol describes the selective oxidation of a primary alcohol at 0 °C.
Materials:
-
Primary alcohol
-
This compound (reagent and solvent)
-
N-chlorosuccinimide (NCS)
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary alcohol (1.0 mmol) in this compound (5 mL).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
To the stirred solution, add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add triethylamine (1.5 mmol) to the reaction mixture and stir for an additional 10 minutes at 0 °C.
-
Quench the reaction by adding cold (0 °C) diethyl ether (10 mL).
-
Wash the organic mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.
Protocol 2: Selective Oxidation of a Secondary Alcohol to a Ketone
This protocol details the selective oxidation of a secondary alcohol at -78 °C.
Materials:
-
Secondary alcohol
-
This compound (reagent and solvent)
-
N-chlorosuccinimide (NCS)
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the secondary alcohol (1.0 mmol) in this compound (5 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
To the stirred solution, add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add triethylamine (1.5 mmol) to the reaction mixture and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then quench by adding diethyl ether (10 mL).
-
Wash the organic mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
Reaction Mechanism and Workflow
The reaction proceeds via a mechanism analogous to the Corey-Kim oxidation. Initially, this compound reacts with N-chlorosuccinimide to form an electrophilic sulfur species. This species is then attacked by the alcohol to form an alkoxysulfonium salt. In the presence of a base (triethylamine), an E2-like elimination occurs to yield the corresponding carbonyl compound, this compound, and triethylammonium chloride.
Figure 1: Simplified workflow for the selective oxidation of alcohols using this compound and NCS.
Conclusion
This compound, in conjunction with N-chlorosuccinimide, presents a valuable and selective method for the oxidation of alcohols. The temperature-dependent selectivity for primary versus secondary alcohols offers a significant advantage in synthetic chemistry. The protocols provided herein offer a practical guide for researchers in academic and industrial settings, enabling the efficient and selective synthesis of aldehydes and ketones. Further exploration of this compound as a solvent in other organic transformations is warranted to expand its utility in modern organic synthesis.
References
- 1. Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Selective oxidation of alcohols and aldehydes over supported metal nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of Diisopropyl Sulfide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfide [(CH₃)₂CH]₂S, a simple dialkyl thioether, is a specialty chemical with potential applications in the synthesis of pharmaceutical intermediates and sulfur-containing heterocyclic scaffolds. While not a common building block in the synthesis of marketed drugs, its reactivity as a sulfur nucleophile and its use as a precursor for more complex sulfur-rich molecules make it a compound of interest for medicinal chemists. This document provides an overview of its demonstrated and potential applications in synthetic routes relevant to pharmaceutical development.
Synthesis of Sulfur-Rich Heterocycles: Dithiolethiones
This compound has been utilized as a starting material for the synthesis of substituted 1,2-dithiole-3-thiones. These sulfur-rich heterocyclic compounds are of interest in medicinal chemistry. For instance, the 1,2-dithiole-3-thione core is found in the drug Oltipraz, which has been investigated for its chemopreventive properties. The reaction of this compound with disulfur dichloride (S₂Cl₂) provides a route to functionalized dithiolethiones.
Experimental Protocol: Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimer from this compound
This protocol is based on the reaction of this compound with disulfur dichloride in the presence of a base, DABCO (1,4-diazabicyclo[2.2.2]octane).
Materials:
-
This compound
-
Disulfur dichloride (S₂Cl₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Chlorobenzene (solvent)
-
Diisopropyl disulfide (for selective synthesis)
Procedure:
-
In a round-bottom flask, dissolve this compound and DABCO in chlorobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of disulfur dichloride in chlorobenzene to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
To selectively obtain the monomeric product (4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione), diisopropyl disulfide can be added during the final stage of the reaction.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Materials | Key Reagents | Solvent | Reported Yield |
| 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione (monomer) | This compound, Disulfur dichloride | DABCO | Chlorobenzene | Not specified |
| 5,5'-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) (dimer) | This compound, Disulfur dichloride | DABCO | Chlorobenzene | Not specified |
Reaction Pathway Diagram
Caption: Synthesis of dithiolethiones from this compound.
This compound as a Nucleophile in Thioether Synthesis
Thioethers are a common functional group in many pharmaceuticals. The sulfur atom in this compound is nucleophilic and can theoretically react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form sulfonium salts. These salts can then act as alkylating agents. While this compound itself is not typically used for introducing a simple isopropylthio group (isopropyl mercaptan is more common for this), the principle of its nucleophilicity is fundamental.
General Experimental Protocol: Formation of a Sulfonium Salt from this compound
This protocol outlines a general procedure for the reaction of a dialkyl sulfide with an alkyl halide to form a sulfonium salt.
Materials:
-
This compound
-
An alkyl halide (e.g., methyl iodide)
-
A suitable solvent (e.g., acetone or acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the solution. The reaction is often exothermic, so addition may need to be controlled.
-
Stir the reaction mixture at room temperature. The sulfonium salt will often precipitate from the solution.
-
The reaction progress can be monitored by the disappearance of the starting materials (TLC or GC).
-
Once the reaction is complete, the solid sulfonium salt can be collected by filtration, washed with the solvent, and dried.
Reaction Workflow
Caption: General workflow for sulfonium salt formation.
Discussion on Pharmaceutical Relevance
The utility of this compound in mainstream pharmaceutical synthesis is limited. This is likely due to a few factors:
-
Steric Hindrance: The two isopropyl groups can sterically hinder the sulfur atom, making it a less reactive nucleophile compared to less hindered dialkyl sulfides like dimethyl sulfide.
-
Alternative Reagents: For the introduction of an isopropylthio group, isopropyl thiol is a more direct and commonly used reagent.
-
Lack of Complex Functionality: As a simple aliphatic thioether, it does not offer complex structural features that would make it a unique or desirable building block for intricate drug molecules.
However, the synthesis of unique sulfur-containing heterocycles from this compound demonstrates a potential niche application.[1] Researchers looking to create novel, sulfur-rich scaffolds for drug discovery could explore this reactivity. The resulting dithiolethiones could serve as a starting point for further chemical modifications to generate libraries of compounds for biological screening.
This compound is a specialty chemical with demonstrated utility in the synthesis of sulfur-rich heterocycles. While its direct application in the synthesis of current pharmaceuticals is not well-documented, its fundamental reactivity as a sulfur nucleophile and its role as a precursor to more complex sulfur compounds provide avenues for its use in medicinal chemistry research and the development of novel molecular scaffolds. The protocols provided here offer a starting point for exploring the synthetic potential of this compound.
References
Application Notes and Protocols: Diisopropyl Sulfide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the coordination chemistry of diisopropyl sulfide, a dialkyl sulfide ligand. While specific research on this compound as a ligand is limited, this document extrapolates from the well-established chemistry of analogous dialkyl sulfides to provide practical information for its use in synthesis and catalysis.
Introduction to this compound as a Ligand
This compound ((i-Pr)₂S) is a sterically hindered thioether that can act as a monodentate ligand in coordination chemistry.[1] Like other dialkyl sulfides, it coordinates to transition metals through its sulfur atom, which possesses lone pairs of electrons. The bulky isopropyl groups can influence the steric environment around the metal center, potentially affecting the stability, reactivity, and selectivity of the resulting complexes. Thioether ligands are generally considered soft ligands and therefore form stable complexes with soft metal ions such as Pd(II), Pt(II), and Au(I).[2][3]
Key Properties of this compound: [2][3]
-
Formula: C₆H₁₄S
-
Molecular Weight: 118.24 g/mol
-
Appearance: Colorless to pale yellow liquid[1]
-
Odor: Garlic- or onion-like[1]
-
Boiling Point: 120-122 °C
-
Density: 0.814 g/mL at 25 °C
Synthesis of this compound-Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal precursor with the ligand in a suitable solvent. The general approach is adaptable for various metal centers.
Caption: A general catalytic cycle for palladium-catalyzed C-S cross-coupling where 'L' could be a thioether ligand like this compound.
Conclusion
This compound represents a sterically demanding thioether ligand with potential applications in coordination chemistry and catalysis. While detailed studies on its coordination complexes are sparse, the general principles of dialkyl sulfide chemistry provide a solid foundation for its exploration. The protocols and data presented here, based on analogous systems, offer a starting point for researchers interested in investigating the unique properties that the bulky isopropyl groups may impart on metal complexes. Further research is needed to synthesize and characterize this compound complexes and to evaluate their potential in catalytic applications.
References
Application Note: GC-MS Analysis of Diisopropyl Sulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisopropyl sulfide (C₆H₁₄S) is a volatile organosulfur compound. Its analysis is critical in various fields, including the quality control of consumer products like isopropyl alcohol to prevent objectionable odors, and in the petroleum industry for monitoring fuel composition.[1][2] In pharmaceutical development, the identification and quantification of such volatile impurities are essential for ensuring drug substance purity and stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity and specificity.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis. The choice of sample preparation will depend on the sample matrix and the concentration of the analyte.
1. Sample Preparation
Three common methods for preparing samples containing this compound for GC-MS analysis are Headspace Solid-Phase Microextraction (HS-SPME), Purge and Trap, and Liquid-Liquid Extraction.
-
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) [5] This technique is suitable for volatile compounds in liquid or solid samples.[5]
-
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and septa
-
Heating block or water bath
-
Sodium chloride (NaCl)
-
Deionized water
-
-
Protocol:
-
Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[5]
-
Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[5]
-
Immediately seal the vial.[5]
-
Equilibrate the vial in a heating block at 60°C for 15 minutes.[5]
-
Expose the SPME fiber to the headspace for 30 minutes at the same temperature.[5]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]
-
-
-
Method 2: Purge and Trap [1] This method is ideal for trace-level analysis of volatile sulfur compounds in liquid matrices like isopropyl alcohol.[1]
-
Materials:
-
Purge and Trap accessory
-
Tenax TA adsorbent media
-
Ultrapure water
-
1:1 Hydrochloric acid
-
Dry nitrogen gas
-
-
Protocol:
-
Dilute a 2.5 mL portion of the isopropyl alcohol sample to 25 mL with ultrapure water and acidify with 1:1 hydrochloric acid.[1]
-
Transfer the solution to the liquid sample tube of the Purge and Trap accessory.[1]
-
Sparge the sample with dry nitrogen gas to remove volatile sulfur compounds.[1]
-
The nitrogen gas stream carries the compounds through a desorption tube containing Tenax TA adsorbent media, which traps the sulfur compounds.[1]
-
-
-
Method 3: Liquid-Liquid Extraction [4] This is a classic extraction technique useful for concentrating the analyte from a liquid sample.
-
Materials:
-
Methylene chloride
-
Centrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
For a 300 mg sample dissolved in 15 mL of water, add 3 mL of Methylene chloride to a centrifuge tube.[4]
-
Vortex the tube for 1 minute to facilitate extraction.[4]
-
Allow the two phases to separate.[4]
-
Collect the lower organic layer (Methylene chloride) and transfer it to a 2 mL vial for injection.[4]
-
-
2. GC-MS Instrumentation and Conditions
The following are representative GC-MS parameters. Optimization may be required based on the specific instrument and sample matrix.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector. A split ratio of 1:9 can be a good starting point.[2]
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-1 (30 m x 0.32 mm, 1.0 µm film thickness) is recommended.[3][4]
-
Carrier Gas: Helium.[3]
-
Oven Temperature Program: An initial temperature of 40°C, ramped up to 250°C, is a typical program.[3]
-
-
Mass Spectrometer (MS) Conditions:
Data Presentation
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₆H₁₄S | [6] |
| Molecular Weight | 118.24 g/mol | [6] |
| Boiling Point | 120.0 - 122.0 °C | [7] |
| Kovats Retention Index | 778 - 788 (non-polar column) | [7] |
| Characteristic Mass Ions (m/z) | ||
| Base Peak | 43 | [7] |
| Other Significant Ions | 61, 41, 103, 118 | [7] |
| Quantifier Ion (suggested) | 103 or 118 | Based on higher m/z for selectivity. |
| Qualifier Ions (suggested) | 43, 61 | To confirm identity. |
| Quantitative Performance (Method Dependent) | ||
| Limit of Detection (LOD) | 1.5 ppb | This value is reported for a purge and trap GC-MS method in an isopropyl alcohol matrix.[1] |
| Limit of Quantitation (LOQ) | Method dependent | Must be experimentally determined during method validation. A study on a similar compound, dipropyl disulfide, reported an LOQ of 0.09 mg/L using Headspace-GC-MS.[3] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow for this compound.
Caption: Logical Flow of this compound Analysis.
References
Application Note: Structural Elucidation of Diisopropyl Sulfide using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the analysis of diisopropyl sulfide using ¹H and ¹³C NMR spectroscopy. We present typical spectral data, comprehensive experimental procedures for sample preparation and data acquisition, and visual workflows to aid in understanding the principles of structural determination by NMR.
Introduction to NMR-based Structural Elucidation
This compound, with the chemical formula C₆H₁₄S, is a simple symmetrical thioether. Its straightforward structure provides an excellent model for demonstrating the fundamental principles of NMR spectroscopy in molecular identification. Due to the inherent symmetry of the molecule, ((CH₃)₂CH)₂S, only two distinct sets of signals are expected in both its ¹H and ¹³C NMR spectra, making it an ideal compound for illustrating concepts such as chemical equivalence, chemical shift, and spin-spin coupling.
This note outlines the expected NMR data and provides a standardized protocol for its acquisition and analysis, which can be adapted for other small organic molecules.
NMR Spectral Data for this compound
The quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. The chemical shifts are referenced to the residual solvent peak.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | -CH- (Methine) | ~2.9 - 3.1 | Septet | ~6.7 |
| -CH₃ (Methyl) | ~1.25 | Doublet | ~6.7 | |
| ¹³C | -CH- (Methine) | 33.44 | CH | - |
| -CH₃ (Methyl) | 23.68 | CH₃ | - |
Data sourced from publicly available spectral databases.[1]
Experimental Protocols
This section provides detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Weighing the Sample:
-
Dissolution:
-
Transfer to NMR Tube:
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean with a lint-free tissue.
-
Label the tube clearly near the top.
-
The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).
Table 2: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Pulse Program | Standard single-pulse (e.g., zg30)[7] | Proton-decoupled (e.g., zgpg30)[7] |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45°[8] | 30°[8] |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time (aq) | 2-4 seconds[7][8] | 1-2 seconds[7] |
| Relaxation Delay (d1) | 1-2 seconds[7] | 2-5 seconds[7] |
| Number of Scans (ns) | 8-16[7] | 128-1024 (or more)[7] |
Visualizing Workflows and Molecular Interactions
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the physical principles underlying the NMR spectrum.
Caption: Workflow for NMR-based structural elucidation.
The characteristic splitting pattern of this compound arises from spin-spin coupling between adjacent, non-equivalent protons. The methine (-CH-) proton is coupled to the six protons of the two methyl (-CH₃) groups, and vice-versa.
Caption: Spin-spin coupling in this compound.
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for High-Purity Diisopropyl Sulfide in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity diisopropyl sulfide in a laboratory setting. It is intended for an audience of researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound ((CH₃)₂CH)₂S, also known as 2,2'-thiobispropane, is a thioether that serves as a versatile reagent and building block in organic chemistry.[1] Its utility in the laboratory is primarily associated with its role as a precursor in the synthesis of sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2] High-purity this compound is essential for these applications to ensure the integrity of experimental results and the quality of synthesized compounds.
Physicochemical Properties and Specifications
High-purity this compound is a colorless to pale yellow liquid with a characteristic garlic-like odor.[1] It is soluble in organic solvents but has low solubility in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 625-80-9 |
| Molecular Formula | C₆H₁₄S |
| Molecular Weight | 118.24 g/mol |
| Boiling Point | 120-122 °C at 760 mmHg |
| Melting Point | -78.1 °C |
| Density | 0.814 g/mL at 25 °C |
| Refractive Index | n20/D 1.4379 |
| Purity (typical) | >99% (GC) |
Data sourced from public chemical databases.[3]
Applications in Research and Drug Development
High-purity this compound is a valuable starting material for the synthesis of various sulfur-containing compounds, which are prominent scaffolds in many pharmaceuticals.[4] Thioethers, such as this compound, are important structural motifs in a range of biologically active molecules.[5]
3.1. Synthesis of Biologically Active Heterocycles
A primary application of this compound is in the synthesis of sulfur-rich heterocycles, such as 1,2-dithiole-3-thiones.[6] These compounds are known to exhibit a range of biological activities, including anticancer and antiviral properties.[2][7] The reaction of this compound with reagents like disulfur dichloride provides a pathway to these complex and potentially therapeutic molecules.[6]
3.2. Building Block in Medicinal Chemistry
The isopropylthio group, which can be introduced using this compound or its derivatives, is a feature in some pharmacologically active compounds. The synthesis of thioethers is a common operation in the pharmaceutical industry, and this compound can serve as a source of a nucleophilic sulfur for the formation of C-S bonds.[8]
Experimental Protocols
4.1. Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione
This protocol describes the synthesis of a sulfur-rich heterocyclic compound from this compound, which has potential applications in the development of novel therapeutic agents.
Materials:
-
This compound (high-purity)
-
Disulfur dichloride (S₂Cl₂)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Chlorobenzene (anhydrous)
-
Diisopropyl disulfide
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a cooled (-40 °C) solution of this compound (13.8 mmol) and DABCO (139 mmol) in chlorobenzene (180 mL), add disulfur dichloride (140 mmol) dropwise under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 72 hours.
-
Add diisopropyl disulfide (75 mmol) to the reaction mixture and reflux for 1.5 hours.
-
After cooling, the reaction mixture is worked up to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of petroleum ether to petroleum ether/dichloromethane to afford the desired product.
4.2. General Protocol for Thioether Synthesis
This protocol provides a general method for the synthesis of thioethers using a thiol and an alkyl halide, illustrating the fundamental reactivity that can be applied with this compound as a precursor to a nucleophilic sulfur species.
Materials:
-
Thiol (e.g., propanethiol)
-
Base (e.g., sodium hydroxide)
-
Alkyl halide (e.g., methyl iodide)
-
Solvent (e.g., ethanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
Dissolve the thiol in the solvent in the round-bottom flask.
-
Add the base to the solution to deprotonate the thiol and form the thiolate.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent to isolate the thioether product.
Analytical Protocols
5.1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound.
| Parameter | Setting |
| GC Column | DB-1 or equivalent non-polar capillary column (30 m x 0.32 mm ID, 1.0 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 40 °C, ramp to 250 °C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
These parameters are a starting point and may require optimization for specific instrumentation.[9]
5.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for purity analysis is described below.
| Parameter | Setting |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at a suitable wavelength |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Specific conditions would need to be developed and validated for this compound.
Visualizations
Disclaimer: The signaling pathway diagram above is a generalized representation of H₂S signaling. While 1,2-dithiole-3-thiones (which can be synthesized from this compound) are known H₂S donors, the direct involvement of this compound itself in this pathway is not established. This diagram is for illustrative purposes to show a potential mechanism of action for its derivatives.[6]
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
High-purity this compound is a valuable reagent for laboratory use, particularly in the synthesis of biologically active sulfur-containing heterocycles. The protocols and information provided herein offer a foundation for its application in research and drug development. Adherence to proper experimental and safety procedures is crucial for successful and safe utilization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Diisopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of diisopropyl sulfide. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant garlic-like or onion-like odor.[1] It is a volatile and flammable thioether. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H14S | [1] |
| Molecular Weight | 118.24 g/mol | [1] |
| CAS Number | 625-80-9 | [1] |
| Boiling Point | 120 °C at 763 mmHg | [2][3] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [2][3] |
| Density | 0.814 g/mL at 25 °C | [3] |
| Vapor Pressure | 15.00 mmHg at 20.00 °C | [4] |
| Solubility | Soluble in alcohol. Not miscible or difficult to mix with water. | [4][5] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Odor | Stench, garlic-like, onion-like | [1][2] |
Safety and Hazards
This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[2][3][6] Inhalation may cause respiratory irritation.[2][6]
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement(s) |
| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor. | P210, P233, P240, P241, P242, P243 |
| Skin corrosion/irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious eye damage/eye irritation (Category 2A) | ❕ | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❕ | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Experimental Protocols
Protocol for Preparing a Standard Solution
This protocol describes the preparation of a standard solution of this compound. Due to its volatility and strong odor, all operations should be performed in a certified chemical fume hood.
Materials:
-
This compound
-
Anhydrous solvent (e.g., methanol, ethanol, or hexane)
-
Volumetric flasks with stoppers
-
Calibrated micropipettes or syringes
-
Analytical balance
Procedure:
-
Equilibrate the this compound container and the solvent to room temperature.
-
In a chemical fume hood, carefully measure the required volume of this compound using a calibrated micropipette or syringe.
-
Dispense the this compound into a partially filled volumetric flask containing the desired solvent.
-
Immediately stopper the flask to minimize evaporation and odor.
-
Fill the volumetric flask to the calibration mark with the solvent.
-
Invert the flask several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the standard solution in a tightly sealed container in a cool, well-ventilated, and flameproof area.
Protocol for Storage
Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[7] Refrigeration is recommended for long-term storage.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[2]
-
Odor Control: Due to its strong stench, consider double containment or storing within a ventilated cabinet. Wrapping the container cap with Parafilm® or PTFE tape can help minimize vapor leakage.
Protocol for Quenching and Disposal
Small quantities of residual this compound should be quenched before disposal. This procedure should be carried out in a chemical fume hood.
Materials:
-
Residual this compound
-
Sodium hypochlorite solution (household bleach)
-
Stirring apparatus
-
Beaker or flask
-
Appropriate waste container
Procedure:
-
Place the beaker or flask containing the this compound in an ice bath to control the reaction temperature.
-
Slowly and with stirring, add an excess of sodium hypochlorite solution to the this compound. The sulfide will be oxidized to the less odorous sulfoxide and sulfone.
-
Allow the reaction mixture to stir for several hours to ensure complete oxidation.
-
Neutralize the resulting solution if necessary.
-
Dispose of the quenched solution and any contaminated materials in a properly labeled hazardous waste container according to local, state, and federal regulations.[8][9] Do not pour down the drain.
Diagrams
Caption: General workflow for handling this compound.
Caption: Key storage considerations for this compound.
Caption: Disposal pathway for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]
- 6. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 7. How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice | Lab Manager [labmanager.com]
- 8. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy | RTI [rti.org]
- 9. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diisopropyl Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfide (CAS: 625-80-9), a simple thioether, serves as a versatile and effective intermediate in modern organic synthesis.[1] Its applications primarily lie in its role as a key reagent in mild oxidation reactions of alcohols and as a precursor for the construction of complex, sulfur-rich heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for two major synthetic applications of this compound.
Application 1: Reagent in the Corey-Kim Oxidation of Alcohols
The Corey-Kim oxidation provides a reliable method for the conversion of primary and secondary alcohols into their corresponding aldehydes and ketones, respectively.[2][3] The reaction utilizes a complex formed from a dialkyl sulfide, such as this compound or dimethyl sulfide (DMS), and N-chlorosuccinimide (NCS).[2][3] This method is valued for its mild reaction conditions, operating at low temperatures, which helps to prevent the overoxidation of aldehydes to carboxylic acids and preserves sensitive functional groups.[3]
The reaction proceeds via the formation of an electrophilic chlorosulfonium salt from this compound and NCS.[3] This intermediate, often referred to as the Corey-Kim reagent, activates the alcohol, making it susceptible to deprotonation by a mild base, typically triethylamine (Et₃N), to yield the carbonyl compound.[2][3]
Logical Relationship: Corey-Kim Oxidation Pathway
Caption: Formation and action of the Corey-Kim reagent.
Experimental Protocol: General Procedure for Corey-Kim Oxidation
This protocol is a representative procedure adapted for this compound.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend freshly recrystallized N-chlorosuccinimide (NCS, 1.2 eq.) in anhydrous toluene (approx. 0.1 M relative to the alcohol).
-
Activation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.2 eq.) dropwise via syringe. The mixture is then cooled to -25 °C.
-
Substrate Addition: Prepare a solution of the alcohol (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the cold Corey-Kim reagent slurry over 10-15 minutes.
-
Reaction: Stir the reaction mixture at -25 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Base Addition: Once the alcohol is consumed, add triethylamine (Et₃N, 2.0 eq.) dropwise to the mixture.
-
Workup: Allow the reaction to warm to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data: Corey-Kim Oxidation
| Substrate (Alcohol) | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1-Decanol | Decanal | -25 | 3 | >90 |
| Cyclohexanol | Cyclohexanone | -25 | 2.5 | >95 |
| Benzyl Alcohol* | Benzaldehyde | -25 | 2 | ~90 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | -25 | 2 | >95 |
*Note: Benzylic and allylic alcohols can sometimes yield corresponding chlorides as byproducts if the base is not added promptly after alcohol activation.[2]
Application 2: Precursor for Sulfur-Rich Heterocycles
This compound serves as a valuable starting material for the synthesis of sulfur-rich heterocyclic compounds, specifically 1,2-dithiole-3-thiones.[1][4] These compounds are of interest as they can act as precursors to H₂S, an important gaseous signaling molecule in biological systems.[1] The synthesis involves a one-pot reaction between this compound, disulfur dichloride (S₂Cl₂), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]
This transformation builds a complex heterocyclic core from a simple acyclic sulfide, showcasing an efficient method for creating molecular complexity.
Experimental Workflow: Synthesis of 1,2-Dithiole-3-thiones
Caption: Workflow for the synthesis of a 1,2-dithiole-3-thione.
Experimental Protocol: Synthesis of 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione
This protocol is based on a reported literature procedure.
-
Initial Setup: To a solution of this compound (1.0 eq., e.g., 13.8 mmol) and DABCO (10.0 eq., 139 mmol) in chlorobenzene (approx. 0.08 M) in a round-bottom flask, cool the mixture to -40 °C under a nitrogen atmosphere.
-
Reagent Addition: Add disulfur dichloride (S₂Cl₂, 10.1 eq., 140 mmol) dropwise to the cooled solution.
-
Reaction - Phase 1: Allow the mixture to warm to room temperature and stir under nitrogen for 72 hours.
-
Reaction - Phase 2: Add diisopropyl disulfide (5.4 eq., 75 mmol) to the reaction mixture and heat to reflux for 1.5 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, petroleum ether/CH₂Cl₂) to yield the product as a dark red oil.
Quantitative Data: 1,2-Dithiole-3-thione Synthesis
| Starting Material | Key Reagents | Product | Yield (%) |
| This compound | S₂Cl₂, DABCO, Diisopropyl disulfide | 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione | 48 |
| This compound | S₂Cl₂, DABCO | 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione | 33 |
| This compound | S₂Cl₂, DABCO | 5,5'-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) | 19 |
Summary of Synthetic Utility
This compound is a readily available thioether that provides access to important synthetic transformations. Its role in the Corey-Kim oxidation offers a mild alternative for preparing aldehydes and ketones, while its reaction with sulfur chlorides opens a direct route to complex, biologically relevant sulfur heterocycles.
This compound as a Synthetic Intermediate
Caption: Key synthetic transformations of this compound.
Safety Information
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
Applications of Diisopropyl Sulfide in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfide (CAS No. 625-80-9) is a volatile organosulfur compound that plays a notable role in the field of flavor and fragrance chemistry. Characterized by its potent, diffusive aroma, it is utilized by flavorists to impart specific savory and pungent notes to a variety of food products. Its unique organoleptic properties also make it a subject of interest in fragrance applications, albeit to a lesser extent. This document provides detailed application notes and experimental protocols relevant to the use of this compound for researchers, scientists, and professionals in drug development who may encounter this compound in their work, particularly in studies related to taste and smell.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and safe handling.
| Property | Value | Reference |
| Molecular Formula | C6H14S | [1] |
| Molecular Weight | 118.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sulfurous, vegetable-like, reminiscent of garlic | [2] |
| Boiling Point | 120-122 °C at 760 mmHg | [1] |
| Melting Point | -78.1 °C | [1] |
| Density | 0.814 g/mL at 25 °C | |
| Refractive Index | 1.4379 at 20 °C | |
| Solubility | Soluble in alcohol; very slightly soluble in water | [2] |
| Vapor Pressure | 15.0 mmHg at 20 °C | [2] |
| Flash Point | 7 °C (44.6 °F) |
Applications in Flavor Chemistry
The primary application of this compound in the flavor industry is as a potent flavoring agent. Its characteristic sulfurous and garlic-like aroma is leveraged to enhance savory notes in a wide array of food products.
Key Flavor Applications:
-
Savory Flavors: Used in the creation of savory flavor profiles for processed meats, soups, sauces, and snacks.
-
Vegetable Flavors: Enhances the characteristic notes of onion, garlic, and other alliaceous vegetables.
-
Meat Flavors: Contributes to the development of authentic roasted and cooked meat aromas.
-
Snack Foods: Incorporated into seasonings for chips, crackers, and other savory snacks to provide a pungent kick.
Applications in Fragrance Chemistry
The use of this compound in fragrance is less common than in flavors due to its strong, often overpowering, sulfurous character. However, in trace amounts, it can be used by perfumers to introduce unique and intriguing notes to certain fragrance compositions, particularly in avant-garde or niche perfumery. It can add a sharp, pungent, and slightly "dangerous" element to a fragrance, creating a memorable and unconventional scent experience.
Experimental Protocols
The following protocols are provided as a guide for researchers working with this compound.
Protocol 1: Synthesis of this compound (Adapted from related sulfide synthesis)
This protocol describes a general method for the synthesis of dialkyl sulfides, which can be adapted for this compound.
Materials:
-
2-Bromopropane (Isopropyl bromide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water, deionized
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of deionized water and ethanol.
-
Heat the mixture to a gentle reflux.
-
From a dropping funnel, add 2-bromopropane dropwise to the refluxing solution over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and add diethyl ether to extract the organic phase.
-
Separate the organic layer and wash it sequentially with deionized water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Sensory Evaluation of this compound - Odor Threshold Determination
This protocol outlines a method for determining the odor detection threshold of this compound in a liquid medium.
Materials:
-
This compound, high purity
-
Propylene glycol or other suitable solvent
-
Odor-free water
-
A series of graduated glass sniffing bottles with caps
-
Panel of trained sensory assessors
Procedure:
-
Prepare a stock solution of this compound in propylene glycol (e.g., 1% v/v).
-
Create a series of dilutions of the stock solution in odor-free water. The dilution series should cover a wide range of concentrations, decreasing in logarithmic steps (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc.).
-
Present the samples to the sensory panel in a randomized and blind manner, alongside a blank sample (odor-free water).
-
Use the ascending method of limits. Panelists start with the most dilute sample and proceed to more concentrated samples until they can detect an odor different from the blank.
-
The concentration at which a panelist first correctly detects an odor is their individual threshold.
-
The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds.
Protocol 3: Analysis of this compound in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This protocol provides a general method for the extraction and analysis of volatile this compound from a food sample.
Materials:
-
Food sample
-
Sodium chloride
-
Internal standard (e.g., d6-diisopropyl sulfide or another suitable labeled compound)
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Weigh a known amount of the homogenized food sample into a headspace vial.
-
Add a known amount of internal standard.
-
Add sodium chloride to the vial to increase the ionic strength and promote the release of volatiles.
-
Seal the vial with a septum cap.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis.
-
The GC-MS parameters (column type, temperature program, mass spectrometer settings) should be optimized for the separation and detection of volatile sulfur compounds.
Signaling Pathway for Sulfur Compound Perception
The perception of sulfur-containing compounds like this compound is a complex process mediated by olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. While the exact receptor for this compound has not been definitively identified in humans, research on related sulfur compounds in animal models provides valuable insights into the potential signaling mechanism.
Recent studies have highlighted the crucial role of metal ions, particularly copper, in the detection of volatile sulfur compounds.[4] A specific mouse olfactory receptor, MOR244-3, has been shown to be robustly activated by the sulfur-containing compound (methylthio)methanethiol (MTMT).[4] This activation is dependent on the presence of copper ions, suggesting that the receptor may function as a metalloprotein.[4] The proposed mechanism involves the formation of a chelated metal complex between the sulfur compound and the copper ion within the binding pocket of the olfactory receptor.[4]
This interaction triggers a conformational change in the OR, which is a G protein-coupled receptor (GPCR). This conformational change initiates an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific odor.
References
Troubleshooting & Optimization
Technical Support Center: Diisopropyl Sulfide Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diisopropyl sulfide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The nature and quantity of impurities in this compound largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as isopropyl alcohol or isopropyl halides.
-
Reagents and byproducts: Including unreacted sulfur reagents or byproducts from side reactions.
-
Related sulfur compounds: Diisopropyl disulfide and other polysulfides can be present, particularly if oxidation or reduction steps are involved in the synthesis.
-
Solvent residues: Residual solvents from the reaction or extraction steps are common impurities.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[1] It allows for the separation of compounds in a mixture and provides mass spectra for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of this compound and identifying impurities. Quantitative NMR (qNMR) can be used to determine the purity with a high degree of accuracy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the sample and can indicate the presence of certain impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation
Issue: Product decomposition or discoloration during distillation.
-
Cause: this compound may be susceptible to thermal degradation at its atmospheric boiling point (120-122°C).[2]
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound, thereby minimizing thermal stress.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue: Poor separation of impurities with close boiling points.
-
Cause: Simple distillation may not be sufficient to separate impurities with boiling points similar to that of this compound.
-
Solution:
-
Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux, Raschig, or packed column) to increase the separation efficiency. The increased surface area in the column allows for multiple theoretical plates of separation.
-
Extractive Workup
Issue: Emulsion formation during aqueous extraction.
-
Cause: The presence of both polar and non-polar components can lead to the formation of stable emulsions at the aqueous-organic interface.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Solvent Dilution: Dilute the organic layer with more of the extraction solvent.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Issue: Incomplete removal of water-soluble impurities.
-
Cause: Insufficient washing of the organic layer.
-
Solution:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous washing solution rather than a single extraction with a large volume. This is a more efficient method for removing water-soluble impurities.
-
Column Chromatography
Issue: Poor separation of non-polar impurities.
-
Cause: The mobile phase may be too polar, causing both the this compound and non-polar impurities to elute quickly with little separation.
-
Solution:
-
Solvent System Optimization: Use a less polar solvent system. A good starting point for non-polar compounds on silica gel is a high percentage of a non-polar solvent like hexanes or heptane, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.
-
Experimental Protocols
Fractional Distillation of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
Objective: To purify this compound by separating it from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Assemble the fractional distillation column, distillation head, condenser, and receiving flask.
-
If performing vacuum distillation, connect the apparatus to a vacuum source with a cold trap.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (the most volatile impurity).
-
Collect the initial fraction in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a stable temperature corresponding to the boiling point of this compound (120-122°C at atmospheric pressure).
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Extractive Workup for Removal of Acidic and Basic Impurities
Objective: To remove acidic and basic impurities from a solution of this compound in an organic solvent.
Materials:
-
Crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane)
-
Separatory funnel
-
Dilute aqueous acid solution (e.g., 1 M HCl)
-
Dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO3)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Erlenmeyer flask
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Transfer the solution of crude this compound to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Add an equal volume of dilute aqueous base (e.g., 1 M NaOH) to the organic layer in the separatory funnel.
-
Shake and separate the layers as in steps 3 and 4.
-
Wash the organic layer with an equal volume of brine to remove residual water and help break any emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H14S | [2] |
| Molecular Weight | 118.24 g/mol | [2] |
| Boiling Point | 120-122 °C | [2] |
| Density | 0.814 g/mL at 25 °C | |
| Refractive Index | 1.4379 at 20 °C |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for distillation issues.
References
Technical Support Center: Purification of Diisopropyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from diisopropyl sulfide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Impurities in this compound often originate from its synthesis and storage. Common impurities include:
-
Isopropyl mercaptan (2-propanethiol): Unreacted starting material or degradation product.
-
Diisopropyl disulfide: An oxidation product.
-
Other polysulfides: Formed from further oxidation.
-
Diisopropyl sulfate: A potential genotoxic impurity, particularly from specific synthetic routes involving sulfuric acid.[1]
-
Residual solvents: From the synthesis and workup procedures.
Q2: What are the primary challenges when purifying this compound?
A2: The main challenges include:
-
Strong Odor: this compound and its common impurity, isopropyl mercaptan, have potent, unpleasant odors, necessitating work in a well-ventilated fume hood.
-
Close Boiling Points: Some impurities may have boiling points close to that of this compound, making separation by standard distillation difficult.
-
Thermal Instability: At elevated temperatures, the sulfide can be susceptible to decomposition.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The most effective methods for determining the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for identifying and quantifying volatile impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of this compound and detect the presence of impurities. Purity can often be determined using a calibrated internal standard.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | Boiling points of the components are too close for the distillation column's efficiency. | - Use a longer fractionating column or a column with higher efficiency packing (e.g., Vigreux, Raschig rings, or metal sponge).- Slow down the distillation rate to allow for better vapor-liquid equilibrium.[4] |
| Product is discolored or contains new impurities after distillation | The distillation temperature is too high, causing thermal decomposition. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature. |
| No distillate is being collected | - The heating temperature is too low.- There is a leak in the distillation apparatus (especially under vacuum).- The condenser is not functioning correctly. | - Gradually increase the heating mantle temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure cold water is flowing through the condenser. |
Chemical Washing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Residual isopropyl mercaptan detected after purification | The mercaptan has not been effectively removed by distillation alone. | - Wash the crude this compound with an aqueous solution of sodium hydroxide (caustic wash). The basic solution deprotonates the acidic thiol of the mercaptan, forming a water-soluble sodium thiolate salt that can be partitioned into the aqueous layer.[5] |
| Presence of diisopropyl disulfide in the final product | The disulfide was present in the initial sample and was not removed by distillation. | - Consider a mild reducing agent to convert the disulfide back to the sulfide, followed by another purification step.- Alternatively, preparative chromatography may be necessary for complete removal. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound from less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Vacuum adapter and pump (for vacuum distillation, if needed)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood.[4] Ensure all glassware is dry.
-
Sample Charging: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 119-121°C at atmospheric pressure).
-
If the impurities have very close boiling points, a slower distillation rate will improve separation.[4]
-
-
Analysis: Analyze the purified fraction by GC-MS to confirm its purity.
Protocol 2: GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its volatile impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | - Initial temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold: 5 minutes at 250°C |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 35-350 amu |
| Solvent Delay | 3 minutes |
Note: These parameters may need to be optimized for your specific instrument and sample.[1]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[3] Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity by calculating the peak area percentage.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isopropyl Mercaptan | 76.16 | 57-60 |
| This compound | 118.24 | 119-121 |
| Diisopropyl Disulfide | 150.31 | 175-177 |
Note: Data is approximate and may vary with pressure.
Table 2: Example GC-MS Purity Analysis Data
| Peak Number | Retention Time (min) | Compound Name | Area % |
| 1 | 4.2 | Isopropyl Mercaptan | 1.5 |
| 2 | 6.8 | This compound | 97.8 |
| 3 | 9.5 | Diisopropyl Disulfide | 0.7 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Workflow for GC-MS purity analysis.
References
Technical Support Center: Stability of Diisopropyl Sulfide Under Acidic Conditions
For researchers, scientists, and drug development professionals, understanding the stability of reagents and compounds is critical for experimental success and product integrity. This technical support center provides guidance on the stability of diisopropyl sulfide in acidic environments, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Degradation of this compound in Acidic Media
Researchers may encounter issues with the stability of this compound in their experiments, particularly when acidic conditions are employed. The following guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound Potency | Acid-Catalyzed Degradation: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the degradation of this compound. While thioethers are generally more resistant to hydrolysis than thioesters, some degradation can occur. | - pH Control: Whenever possible, maintain the pH of the solution at a less acidic level (pH > 4).[1] - Temperature Management: If acidic conditions are necessary, conduct the experiment at the lowest possible temperature to minimize the rate of degradation. - Reaction Time: Limit the exposure time of this compound to acidic conditions. |
| Formation of Unidentified Impurities | Oxidation: The presence of oxidizing agents, even in trace amounts, can lead to the oxidation of the sulfide to diisopropyl sulfoxide and subsequently to diisopropyl sulfone, particularly in the presence of acid catalysts. | - Inert Atmosphere: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Use of Antioxidants: Consider the addition of a compatible antioxidant if it does not interfere with the desired reaction.[1] |
| C-S Bond Cleavage: Under harsh acidic conditions and high temperatures, cleavage of the carbon-sulfur bond may occur, leading to the formation of isopropyl alcohol, propanethiol, and other related compounds. | - Milder Acid: If the reaction chemistry allows, use a weaker acid or a buffered acidic solution. - Forced Degradation Study: Conduct a forced degradation study to identify the specific degradation products and understand the degradation pathway under your experimental conditions. | |
| Inconsistent Experimental Results | Variability in Acid Concentration or Temperature: Small variations in pH or temperature can significantly impact the rate of degradation, leading to inconsistent results. | - Precise Control: Ensure accurate and consistent control of pH and temperature throughout the experiment and between batches. - Buffer System: Utilize a suitable buffer system to maintain a stable pH.[1] |
| Difficulty in Quantifying this compound | Co-elution with Degradation Products: In chromatographic analysis (e.g., HPLC or GC), degradation products may co-elute with the parent compound, leading to inaccurate quantification. | - Method Development: Develop and validate a stability-indicating analytical method that can separate this compound from all potential degradation products.[2][3] - Alternative Detection: Use a mass spectrometer (MS) detector, which can help differentiate between compounds with the same retention time based on their mass-to-charge ratio.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a typical acidic formulation (e.g., pH 3-5)?
A1: this compound, as a thioether, is generally considered to be relatively stable in moderately acidic solutions (pH 3-5) at room temperature for short periods. However, the stability can be influenced by the specific acid used, the temperature, and the presence of other components in the formulation. For long-term storage or at elevated temperatures, some degradation should be anticipated. It is always recommended to perform a stability study under the specific conditions of your application.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the general chemistry of thioethers, the most probable degradation pathways in the presence of acid are:
-
Oxidation: If an oxidizing agent is present, this compound can be oxidized to diisopropyl sulfoxide and further to diisopropyl sulfone.
-
Hydrolysis/Cleavage: Under more forced conditions (e.g., strong acid, high temperature), acid-catalyzed cleavage of the C-S bond may occur, potentially yielding isopropyl alcohol and isopropyl thiol.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: A stability-indicating analytical method is crucial for monitoring the concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS are commonly used techniques.[2][3][4] The method should be validated to ensure it can separate this compound from its potential degradation products and other components in the sample matrix.
Q4: Are there any formulation strategies to enhance the stability of this compound in acidic conditions?
A4: Yes, several strategies can be employed:
-
pH Adjustment: Maintain the pH as close to neutral as the application allows.[1]
-
Buffering Agents: Use a suitable buffer to maintain a stable pH.[1]
-
Antioxidants: If oxidation is a concern, the inclusion of a compatible antioxidant can be beneficial.[1]
-
Packaging: Store formulations in tightly sealed containers under an inert atmosphere and protected from light to minimize oxidative and photo-degradation.
-
Temperature Control: Store and handle the formulation at controlled, low temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
Objective: To evaluate the stability of this compound under acidic stress and identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To separate aliquots of the stock solution, add an equal volume of the different concentrations of HCl.
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the samples by adding a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to stop the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method.
-
Data Evaluation:
-
Quantify the amount of remaining this compound at each time point.
-
Identify and quantify any significant degradation products by comparing the chromatograms of the stressed samples to the initial sample. Mass spectrometry can be used for structural elucidation of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound and its potential degradation products (if available as standards)
-
Forced degraded sample of this compound
-
HPLC system with a UV/PDA or MS detector
-
C18 reversed-phase column
-
Acetonitrile, methanol, and water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a generic gradient method on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Inject the forced degraded sample.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve optimal separation of all peaks.
-
Ensure the this compound peak is well-resolved from all degradation product peaks.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can distinguish the analyte from its degradation products.[2]
-
Visualizations
Caption: Plausible degradation pathways of this compound under acidic conditions.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Diisopropyl Sulfide Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of diisopropyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
Based on the oxidation pathways of similar dialkyl sulfides, the primary degradation products of this compound are diisopropyl sulfoxide and diisopropyl sulfone.[1][2][3][4] The oxidation process involves the sequential conversion of the sulfide to a sulfoxide and then to a sulfone.[3][4]
Q2: What are the principal methods for degrading this compound?
The main methods for degrading this compound are:
-
Microbial Degradation: Certain bacteria, such as some Thiobacillus species, have been shown to degrade a range of alkyl sulfides, including dipropyl sulfide, both aerobically and anaerobically.[5][6]
-
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species like hydroxyl radicals to oxidize organic compounds.[7][8][9] AOPs can be effective for the degradation of volatile organic sulfur compounds.[7]
-
Photocatalytic Degradation: This is a type of AOP that uses a semiconductor photocatalyst (like TiO₂) and light to generate reactive oxygen species that degrade the target compound.[10][11][12]
Q3: How can I monitor the degradation of this compound and quantify its byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound and its degradation products.[13] For enhanced sensitivity, especially at low concentrations, Selected Ion Monitoring (SIM) mode is recommended.[13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile byproducts or when derivatization is employed to enhance detection.
Degradation Pathways
The degradation of this compound typically proceeds through oxidation of the sulfur atom.
References
- 1. Diisopropyl Sulfoxide|C6H14OS|2211-89-4 [benchchem.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective degradation of sulfide ions and organic sulfides in cavitation-based advanced oxidation processes (AOPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pom.henu.edu.cn [pom.henu.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Diisopropyl Sulfide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions involving diisopropyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound (CAS 625-80-9) is an aliphatic sulfide used primarily as a reagent in organic synthesis.[1] Its most notable application is in the Corey-Kim oxidation , where, in combination with N-chlorosuccinimide (NCS), it serves to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] It is considered a milder alternative to other oxidation methods and, unlike the related dimethyl sulfide (DMS), it is less volatile and has a less pungent odor.[5]
Q2: What are the key safety considerations when working with this compound?
This compound is a highly flammable liquid with a flash point of 7.22 °C (45.00 °F).[6] It is crucial to handle it in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including suitable clothing, gloves, and eye/face protection, should always be worn.[6]
Q3: My reaction involving this compound is sluggish or incomplete. What are the common causes?
Incomplete conversion can stem from several factors:
-
Reagent Quality: N-chlorosuccinimide (NCS) can decompose over time. It is often beneficial to use freshly recrystallized NCS.[4] The this compound and solvent should be anhydrous.
-
Insufficient Activation Time: The intermediate sulfonium salt, formed from this compound and NCS, requires sufficient time to form. This step is typically performed at low temperatures (0 °C to -20 °C) before the alcohol is added.[4]
-
Suboptimal Temperature: The reaction temperature is critical and substrate-dependent. For Corey-Kim oxidations, the activation of the alcohol and the final elimination step may require different temperatures.[3][4]
Troubleshooting Guide: The Corey-Kim Oxidation
This guide addresses specific issues encountered during the oxidation of alcohols using the this compound/NCS system.
Issue 1: Low Yield or Incomplete Conversion of the Starting Alcohol
Low yields are a common problem that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Recommended Solution(s) |
| Poor Reagent Quality | Use freshly recrystallized N-chlorosuccinimide (NCS). Ensure this compound and solvents are anhydrous. |
| Suboptimal Temperature | The reaction to form the active electrophile from NCS and this compound is typically run between 0 °C and -20 °C. The subsequent alcohol addition and oxidation may require warming.[4] For selective oxidation, primary alcohols are oxidized at 0 °C, while secondary alcohols require -78 °C.[3] |
| Incorrect Stoichiometry | Use a slight excess of both NCS (e.g., 1.2-2.0 eq) and this compound (e.g., 1.4-2.4 eq) relative to the alcohol. Use a sufficient amount of base (e.g., triethylamine, 2.0-4.0 eq) for the final elimination step.[4] |
| Insufficient Reaction Time | Allow adequate time for the formation of the active species (typically 30-60 min) before adding the alcohol. Monitor the reaction by TLC or GC-MS to determine the optimal time for the oxidation step.[4] |
Issue 2: Formation of Chlorinated Byproducts
A significant side reaction, particularly with certain substrates, is the formation of alkyl chlorides.
| Potential Cause | Recommended Solution(s) |
| Substrate Susceptibility | Allylic and benzylic alcohols are highly susceptible to chlorination under Corey-Kim conditions.[2] |
| Slow Addition of Base | The intermediate alkoxysulfonium salt can be converted to the corresponding alkyl chloride. This pathway competes with the desired oxidation. Add the base (e.g., triethylamine) promptly after the alcohol has been fully activated to facilitate the elimination reaction over substitution.[2] |
| Reaction Solvent | The choice of solvent can influence side reactions. Toluene is a commonly used solvent. Using more polar solvents like dichloromethane may sometimes lead to other byproducts.[7] |
Issue 3: Difficulty with Product Purification
The crude product mixture can contain sulfur-containing byproducts that complicate purification.
| Potential Cause | Recommended Solution(s) |
| Diisopropyl sulfoxide byproduct | The sulfide is oxidized to a sulfoxide during the reaction. Most sulfur-containing byproducts can be removed with a standard aqueous workup followed by extraction.[5] |
| Persistent Sulfur Impurities | If impurities co-elute with the product during chromatography, consider alternative purification methods such as distillation (if the product is volatile and stable) or recrystallization. |
Experimental Protocols
Protocol: Selective Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general guideline for the Corey-Kim oxidation using this compound, adapted for the selective oxidation of a secondary alcohol.[3][4]
-
Preparation: To a stirred suspension of freshly recrystallized N-chlorosuccinimide (1.2 eq) in anhydrous toluene (e.g., 0.1 M relative to the alcohol) under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C.
-
Activation: Add this compound (1.4 eq) dropwise. Cool the resulting solution to -78 °C (dry ice/acetone bath). Stir for 40-60 minutes at this temperature.
-
Alcohol Addition: Add a solution of the secondary alcohol (1.0 eq) in anhydrous toluene dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C.
-
Oxidation: Stir the mixture at -78 °C for 1-2 hours. The progress can be monitored by TLC.
-
Elimination: Add triethylamine (2.0 eq) dropwise. Allow the reaction mixture to warm slowly to room temperature and stir for an additional 20-30 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagrams and Workflows
Caption: The reaction mechanism of the Corey-Kim oxidation.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Decision tree for temperature selection in selective oxidation.[3]
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 3. Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. This compound, 625-80-9 [thegoodscentscompany.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Diisopropyl Sulfide Material Compatibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate materials for experiments involving diisopropyl sulfide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to material incompatibility.
Troubleshooting Guide: Material Failure in the Presence of this compound
This guide is intended to help identify and resolve issues arising from the use of incompatible materials with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction exotherm, gas evolution, or pressure buildup. | Chemical reaction with incompatible reagents. | Immediately and safely stop the experiment. This compound is known to react vigorously with strong oxidizing agents, strong bases, and strong reducing agents. Ensure all reagents are compatible before mixing. |
| Discoloration, swelling, or softening of plastic or rubber components (e.g., tubing, seals, gaskets). | Chemical attack and absorption of this compound by the polymer. | Replace the compromised component with a more chemically resistant material. Consult the material compatibility table below. For critical applications, perform a compatibility test. |
| Corrosion or discoloration of metal components. | Reaction with the sulfur compound. | Organosulfur compounds can be corrosive to certain metals, particularly copper and brass.[1] Replace with a more resistant metal such as stainless steel (304 or 316) or other compatible alloys. |
| Contamination of the experimental sample with leached substances. | Degradation of incompatible materials in contact with this compound. | Identify and replace the incompatible material. Clean the experimental setup thoroughly. Use high-purity, resistant materials like PTFE for sensitive applications. |
| Brittle or cracked plastic components after exposure. | Chemical-induced stress cracking or degradation. | Discontinue the use of the affected plastic. Refer to the chemical compatibility information to select a more suitable polymer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid strong acids.
Q2: Which metals are generally safe to use with this compound?
A2: Stainless steel (such as 304 and 316) is generally considered to be compatible with this compound. It is crucial to avoid copper and brass, as organosulfur compounds can be corrosive to them.[1]
Q3: What plastics and elastomers are recommended for use with this compound?
A3: For applications requiring high chemical resistance, Polytetrafluoroethylene (PTFE) is an excellent choice as it is very non-reactive.[3] Fluoroelastomers like Viton® also offer good resistance to many hydrocarbons.[1] For less critical applications, Polypropylene may be suitable, but testing is recommended.[4] Always consult specific chemical compatibility charts and consider testing under your experimental conditions.
Q4: Can I use standard laboratory tubing like Tygon® with this compound?
A4: The compatibility of Tygon® and other flexible tubing depends on the specific formulation. Given that this compound can cause swelling or degradation of some polymers, it is critical to verify the compatibility of the specific tubing type. For assured performance, consider using PTFE or Viton® tubing.
Q5: How can I test the compatibility of a material with this compound before my experiment?
A5: A simple immersion test can provide a good indication of compatibility. Submerge a small sample of the material in this compound in a sealed container for a period (e.g., 24-48 hours) that mimics your experimental duration. Observe for any changes in the material, such as swelling, discoloration, softening, or weight change. Also, check the this compound for any signs of contamination.
Material Compatibility Summary
The following table provides a summary of the expected compatibility of various materials with this compound based on general chemical resistance data for sulfides and organic compounds. It is crucial to note that these are general guidelines, and for critical applications, in-house testing is strongly recommended.
| Material Category | Material | Compatibility Rating | Notes |
| Plastics | Polytetrafluoroethylene (PTFE) | A - Excellent | Highly resistant to most chemicals.[3] |
| Polypropylene (PP) | B - Good | Good resistance to many organic solvents, but testing is advised at elevated temperatures.[4] | |
| Polyethylene (PE) | C - Fair | May be susceptible to swelling and stress cracking with some organic compounds. | |
| Polyvinyl Chloride (PVC) | D - Not Recommended | Generally poor resistance to organic sulfides. | |
| Elastomers | Fluoroelastomers (Viton®) | A - Excellent | Excellent resistance to hydrocarbons and many solvents.[1] |
| Nitrile Rubber (Buna-N) | C - Fair | Compatibility can vary; testing is recommended as swelling may occur.[5] | |
| EPDM | D - Not Recommended | Generally has poor resistance to non-polar organic solvents. | |
| Silicone | D - Not Recommended | Prone to significant swelling in the presence of many organic solvents. | |
| Metals | Stainless Steel (304, 316) | A - Excellent | Good corrosion resistance. |
| Aluminum | B - Good | Generally good resistance, but should be monitored for pitting. | |
| Copper, Brass | D - Not Recommended | Corrosive reaction with sulfur compounds is likely.[1] |
Rating Key:
-
A - Excellent: No significant effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.
-
D - Not Recommended: Severe effect, not suitable for use.
Experimental Protocols
Protocol: Material Compatibility Immersion Test
Objective: To determine the physical and chemical resistance of a material to this compound under simulated experimental conditions.
Materials:
-
Small coupons or pieces of the material to be tested (e.g., plastic, elastomer, metal).
-
This compound, analytical grade.
-
Glass vials with PTFE-lined caps.
-
Analytical balance (for weight change measurement).
-
Calipers or micrometer (for dimensional change measurement).
-
Fume hood.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile or Viton®), lab coat.
Procedure:
-
Pre-Test Measurement:
-
Measure the initial weight of each material coupon to at least three decimal places and record it.
-
Measure the initial dimensions (length, width, thickness, or diameter) of each coupon and record them.
-
Visually inspect each coupon for any pre-existing defects and note its appearance (color, texture).
-
-
Immersion:
-
Place each material coupon into a separate, clean glass vial.
-
Inside a fume hood, carefully add enough this compound to completely submerge the coupon.
-
Securely cap the vials with PTFE-lined caps to prevent evaporation.
-
-
Incubation:
-
Store the vials at the intended experimental temperature for a duration representative of the planned experiment (e.g., 24, 48, or 72 hours).
-
-
Post-Test Evaluation:
-
After the incubation period, carefully remove the coupons from the vials in a fume hood.
-
Allow any excess this compound to evaporate from the surface of the coupons.
-
Visual Inspection: Note any changes in color, surface texture, or signs of degradation.
-
Dimensional Measurement: Re-measure the dimensions of the coupons and calculate the percentage of swelling or shrinkage.
-
Weight Measurement: Re-weigh the coupons and calculate the percentage of weight change.
-
Solvent Inspection: Observe the this compound for any discoloration or the presence of precipitates, which could indicate leaching from the material.
-
-
Interpretation:
-
Significant changes in weight, dimensions, or appearance indicate incompatibility. A weight gain and swelling are common for incompatible polymers. Weight loss or surface pitting can indicate corrosion in metals.
-
Visualizations
Caption: Workflow for selecting and verifying compatible materials for use with this compound.
References
Technical Support Center: Safe Handling of Diisopropyl Sulfide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of diisopropyl sulfide, with a specific focus on managing its potent odor.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1] It is characterized by a strong, unpleasant stench.[2]
Q2: What immediate steps should be taken in case of accidental exposure?
A2:
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1]
Q3: How can the strong odor of this compound be effectively controlled during experiments?
A3: Proactive odor management is crucial. All work with this compound should be conducted in a certified chemical fume hood with a high linear air velocity (at least 100 ft./min).[3] For reactions that may release volatile sulfur compounds, consider passing the fume hood exhaust through a charcoal bed or a caustic scrubber.[3] Ensure all containers are tightly sealed when not in use.[4][5]
Q4: What is the correct procedure for cleaning glassware contaminated with this compound to eliminate the odor?
A4: First, rinse the glassware with a suitable solvent like acetone to remove the bulk of the this compound, disposing of the rinse waste in a designated hazardous waste container.[3] Then, immerse the glassware in a 10% bleach solution for at least 30 minutes within a chemical fume hood.[3] The bleach will oxidize and neutralize the residual sulfide.[3] After soaking, rinse the glassware thoroughly with water, followed by a standard wash with soap and water.[3]
Troubleshooting Guides
Issue: A persistent garlic-like or sulfurous odor is present in the lab, even when using a fume hood.
| Possible Cause | Recommended Solution |
| Inadequate Fume Hood Performance | Verify that the fume hood's certification is current and that the sash is positioned at the appropriate height to ensure proper airflow.[3] |
| Contaminated Surfaces or Equipment | Decontaminate all glassware, equipment, and lab surfaces that may have come into contact with this compound using a bleach solution.[3] |
| Improper Waste Disposal | Ensure all this compound waste is collected in clearly labeled, sealed containers and disposed of according to your institution's and local regulations.[4] Do not pour it down the drain.[4] |
Issue: Odor complaints are received from adjacent laboratories.
| Possible Cause | Recommended Solution |
| Fume Hood Exhaust Re-entry | The exhaust from your fume hood might be re-entering the building's air intake system. Contact your institution's Environmental Health and Safety (EHS) department to evaluate the building's ventilation and fume hood exhaust systems.[3] |
| Permeation Through Shared Ventilation | The odor may be spreading through shared ventilation systems. Your EHS office can help assess and address this issue.[3] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C6H14S[1] |
| Molecular Weight | 118.24 g/mol [1] |
| Boiling Point | 120 °C at 763 mmHg |
| Density | 0.814 g/mL at 25 °C |
| Flash Point | 7 °C (44.6 °F) - closed cup |
| Vapor Pressure | 15.0 mmHg at 20.00 °C[6] |
| Specific Gravity | 0.810[1] |
Experimental Protocols
Protocol for Neutralizing a Small this compound Spill
Objective: To safely clean up a minor spill of this compound and neutralize its odor.
Materials:
-
Inert absorbent material (e.g., sand, vermiculite)[4]
-
Sodium hypochlorite solution (3-10% bleach)[3]
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat[7]
-
Sealable container for hazardous waste[4]
Procedure:
-
Evacuate and Ventilate: If the spill is outside a fume hood, ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Contain the Spill: Use an inert absorbent material to contain the spill and prevent it from spreading.[3]
-
Absorb the Liquid: Apply the absorbent material over the spill to absorb the this compound.[3]
-
Neutralize the Odor: Carefully apply a 3-10% sodium hypochlorite solution to the spill area to oxidize the residual sulfide.[3] Be aware that this reaction can be exothermic.[3] Caution: Do not add sodium hypochlorite solution to a large quantity of concentrated this compound, as a violent reaction may occur.[3]
-
Collect Waste: Collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[4]
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]
Visual Workflow: Handling a this compound Spill
Caption: Workflow for the safe cleanup and neutralization of a this compound spill.
References
Technical Support Center: Diisopropyl Sulfide Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the proper storage and handling of diisopropyl sulfide to prevent oxidation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound (CAS No. 625-80-9) is a volatile aliphatic sulfide.[1][2] Like other sulfides, the sulfur atom is susceptible to oxidation, which can be initiated by exposure to oxygen, light, and elevated temperatures. The primary oxidation products are diisopropyl sulfoxide and diisopropyl sulfone.
Q2: What are the visible signs of this compound degradation?
While early-stage oxidation may not be visible, significant degradation can manifest as:
-
Discoloration: A change from a colorless liquid to a yellowish tint.
-
Formation of Precipitates: In advanced stages of degradation, insoluble byproducts may form.
-
Inconsistent Experimental Results: The most critical indicator of degradation is variability or unexpected outcomes in your experiments.
Q3: What are the ideal storage conditions to minimize oxidation?
To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat.
| Storage Condition | Recommendation | Rationale |
| Temperature | Frozen (-20°C) is recommended for long-term storage.[3] | Reduces the rate of chemical reactions, including oxidation. |
| Refrigerated (2-8°C) is suitable for moderate-term storage.[3] | ||
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Displaces oxygen, a key reactant in the oxidation process. |
| Container | Use a tightly sealed, opaque (amber) glass container. | Protects from light, which can catalyze oxidation, and prevents evaporation. |
| Handling | Minimize the frequency of opening the container. Aliquot into smaller, single-use vials if accessed frequently. | Reduces repeated exposure to atmospheric oxygen and moisture. |
Q4: Can I use antioxidants to prevent the oxidation of this compound?
While specific antioxidant compatibility data for this compound is not extensively published, the use of antioxidants is a common strategy for preventing the oxidation of similar compounds. For aliphatic sulfides, radical scavengers or peroxide decomposers may be effective. However, it is critical to note that adding any substance will alter the purity of the this compound. If you choose to explore the use of antioxidants, it is imperative to conduct small-scale stability studies to confirm compatibility and effectiveness for your specific application. Potential classes of antioxidants to investigate include:
-
Phenolic Antioxidants (e.g., BHT - Butylated Hydroxytoluene): Act as radical scavengers.
-
Thioethers: Can act as secondary antioxidants by decomposing hydroperoxides.
Q5: How can I detect and quantify the oxidation of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for detecting and quantifying this compound and its primary oxidation products, diisopropyl sulfoxide and diisopropyl sulfone. A stability-indicating GC-MS method can separate the parent compound from its degradation products, allowing for accurate assessment of purity.[4][5]
Troubleshooting Guide: Suspected Oxidation of this compound
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock. | 1. Verify the storage conditions and age of the stock solution. 2. Perform a purity check using a validated GC-MS method. 3. If degradation is confirmed, prepare fresh solutions from a new, unopened bottle of this compound. |
| Visible discoloration (yellowing) of the liquid. | Onset of oxidative degradation. | 1. Immediately assess the purity of the material via GC-MS. 2. If purity is critical for your application, consider discarding the degraded material. 3. Review your storage and handling procedures to prevent future occurrences. |
| Appearance of new, unidentified peaks in the chromatogram. | Presence of degradation products (e.g., sulfoxide, sulfone). | 1. Attempt to identify the degradation products by interpreting their mass spectra. 2. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their retention times and mass spectra. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to intentionally degrade this compound under controlled conditions. This is crucial for developing a stability-indicating analytical method and identifying potential degradation products.[6][7][8][9][10]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
GC-MS system
2. Procedure:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in methanol (e.g., 1 mg/mL).
-
Control Sample: Keep a portion of the stock solution at -20°C in the dark.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
Sample Analysis: After the designated time, neutralize the acidic and alkaline samples. Analyze all stressed samples and the control sample by a validated GC-MS method.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Characterize any new peaks (degradation products) by their mass spectra.
-
Calculate the percentage of degradation in each stress condition.
Protocol 2: Stability-Indicating GC-MS Method for this compound
This protocol provides a starting point for a GC-MS method to analyze this compound and its oxidation products. Method optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| GC Column | DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Initial: 50°C, hold for 2 min Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Visualizations
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. veeprho.com [veeprho.com]
- 10. jidps.com [jidps.com]
Technical Support Center: Troubleshooting Low Yield in Reactions Involving Diisopropyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in chemical reactions involving diisopropyl sulfide, with a focus on resolving issues of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound serves as a versatile reagent in several key organic transformations. It is primarily used as a precursor to form sulfonium ylides, which are crucial intermediates in reactions such as the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.[1][2][3] It is also employed in variations of the Gassman indole synthesis, which involves the generation of a sulfonium ylide for the construction of the indole ring system.[4][5] Additionally, this compound can act as a nucleophile in substitution reactions to introduce the this compound moiety into a molecule.
Q2: What are the common causes of low yield in reactions involving this compound?
Low yields in reactions utilizing this compound can often be attributed to several factors:
-
Steric Hindrance: The bulky isopropyl groups can impede the approach of the sulfur atom to the reaction center, slowing down the reaction rate and potentially favoring side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base (in the case of ylide formation) are critical parameters that require careful optimization.
-
Impure Reagents: The presence of impurities in this compound or other reactants can inhibit the desired transformation.
-
Side Reactions: Competing reaction pathways, such as elimination or rearrangement, can consume starting materials and reduce the yield of the desired product.
-
Instability of Intermediates: Sulfonium ylides, key intermediates in many of these reactions, can be unstable and decompose if not generated and used under appropriate conditions.
Q3: How can I purify commercial this compound before use?
If you suspect that impurities in your this compound are affecting your reaction, purification by distillation is recommended. This compound has a boiling point of 119-120 °C.[6] Ensure that the distillation is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions involving this compound.
Corey-Chaykovsky Reaction: Epoxide and Cyclopropane Synthesis
The Corey-Chaykovsky reaction utilizes a sulfonium ylide, generated from this compound, to convert carbonyl compounds to epoxides or α,β-unsaturated carbonyls to cyclopropanes.[1][2][3]
Issue: Low yield of the desired epoxide or cyclopropane.
| Potential Cause | Recommended Solutions |
| Inefficient Ylide Formation | - Choice of Base: Strong, non-nucleophilic bases are crucial for deprotonating the sulfonium salt to form the ylide. Common choices include sodium hydride (NaH) or n-butyllithium (n-BuLi).[3][7] The choice of base can be critical, and empirical optimization may be necessary. - Temperature Control: The formation of the sulfonium salt and its subsequent deprotonation should be carried out at low temperatures (typically -78 °C to 0 °C) to prevent decomposition of the ylide.[7] - Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used, as moisture will quench the strong base and the ylide. |
| Steric Hindrance from Diisopropyl Groups | - Reaction Time and Temperature: Reactions with the bulkier this compound-derived ylide may require longer reaction times or slightly elevated temperatures compared to those using dimethyl sulfide. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions. |
| Side Reactions | - β-hydroxymethyl sulfide formation: When using n-BuLi as the base in THF, a significant byproduct can be the β-hydroxymethyl sulfide.[7] Consider using NaH as an alternative base. - Rearrangement of the Epoxide: If the product epoxide is sensitive to the reaction conditions, it may undergo rearrangement. Ensure a timely work-up and purification of the product. |
| Substrate Reactivity | - Electron-withdrawing groups: Substrates with strong electron-withdrawing groups may be less reactive towards the nucleophilic ylide. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required. |
-
Sulfonium Salt Formation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Et2O), add an alkylating agent (e.g., methyl iodide or trimethyloxonium tetrafluoroborate) (1.0 eq.) at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature until the formation of the sulfonium salt is complete (can be monitored by the disappearance of the starting sulfide by GC-MS).
-
Ylide Generation: Cool the suspension of the sulfonium salt to the desired temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-BuLi or NaH) (1.0 eq.) dropwise. Stir the mixture for 30-60 minutes to allow for complete ylide formation.
-
Reaction with Carbonyl Compound: Add a solution of the carbonyl compound (1.0 eq.) in the same anhydrous solvent to the ylide solution at the low temperature.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting carbonyl compound is consumed (monitor by TLC or GC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Gassman Indole Synthesis
This one-pot synthesis produces substituted indoles from an aniline and a ketone bearing a thioether substituent.[4][5]
Issue: Low yield of the desired indole.
| Potential Cause | Recommended Solutions |
| Failure of N-Chlorination | - Purity of Aniline: Ensure the aniline starting material is pure. Electron-rich anilines, such as 4-methoxyaniline, are known to fail in this reaction.[4] - Activity of tBuOCl: Use freshly opened or properly stored tert-butyl hypochlorite, as its activity can diminish over time. |
| Inefficient Sulfonium Ylide Formation and Rearrangement | - Low Temperature: The addition of the keto-thioether to the N-chloramine should be performed at low temperatures (typically -78 °C) to form the sulfonium ion intermediate.[4] - Base Strength: A non-nucleophilic base like triethylamine is added to generate the sulfonium ylide, which then undergoes a[2][7]-sigmatropic rearrangement. Ensure the base is added after the formation of the sulfonium ion. |
| Side Reactions of the Aniline | - Electron-Rich Anilines: As mentioned, anilines with strong electron-donating groups can lead to side reactions and decomposition.[4] Consider alternative indole syntheses for these substrates. |
| Incomplete Cyclization | - Reaction Time and Temperature: After the rearrangement, the resulting ketone undergoes condensation to form the indole. Allowing the reaction to warm to room temperature and stir for a sufficient time is necessary for the cyclization to complete. |
This compound as a Nucleophile
When used as a nucleophile in substitution reactions, the steric bulk of this compound can significantly impact the reaction rate and yield.
Issue: Low yield in nucleophilic substitution reactions.
| Potential Cause | Recommended Solutions |
| Steric Hindrance | - Substrate Choice: The reaction will be most efficient with unhindered electrophiles such as primary alkyl halides or tosylates. Secondary substrates will react more slowly, and tertiary substrates are unlikely to undergo an SN2 reaction.[8] - Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric hindrance. However, be mindful that this can also promote elimination (E2) as a side reaction, especially with secondary substrates.[8] |
| Leaving Group Ability | - Choice of Leaving Group: A better leaving group will accelerate the reaction. For example, iodide is a better leaving group than bromide, which is better than chloride. Tosylates and mesylates are also excellent leaving groups.[9] |
| Solvent Effects | - Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus increasing its nucleophilicity.[10] |
| Competing Elimination | - Reaction Conditions: To minimize the competing E2 reaction, use the least sterically hindered base possible if a base is required, and maintain the lowest effective reaction temperature. |
This technical support guide provides a starting point for troubleshooting low yields in reactions involving this compound. Successful organic synthesis often requires careful optimization of reaction conditions and consideration of the specific properties of the reagents and substrates involved.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Diisopropyl Sulfide Waste Management
This guide provides detailed information for the safe handling and disposal of diisopropyl sulfide waste, tailored for researchers, scientists, and drug development professionals. Please consult your institution's specific Environmental Health & Safety (EHS) policies and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: this compound is a hazardous chemical with several primary risks. It is a highly flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Furthermore, like many organic sulfides, it possesses a strong, unpleasant stench.
Q2: What is the most critical first step for managing this compound waste? A2: The most crucial first step is proper waste classification and segregation.[2] this compound waste must be collected as hazardous waste and must be stored separately from incompatible materials, especially acids.[2][3] Mixing sulfide waste with acids can generate highly toxic hydrogen sulfide gas.[4]
Q3: Can I dispose of small amounts of this compound waste down the sink? A3: No, it is prohibited to dispose of hazardous chemicals like this compound by pouring them down the drain or by evaporating them in a fume hood.[2][5] Only certain non-hazardous, water-soluble chemicals at a neutral pH may be approved for drain disposal, following strict institutional and local regulations.[6]
Q4: How should I store this compound waste prior to disposal? A4: All this compound waste must be collected in a sturdy, leak-proof, and chemically compatible container.[7][8] The container must be kept tightly closed except when adding waste and must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8] Store the container in a designated satellite accumulation area (SAA), segregated from acids and oxidizers.[3][5]
Q5: What are the approved disposal methods for this compound waste? A5: There are two primary disposal routes depending on the quantity:
-
Small, Lab-Scale Quantities: Small amounts of this compound can be chemically treated in the lab via oxidation to convert them into less hazardous substances before disposal.[4][9]
-
Large or Mixed Quantities: For larger volumes or when mixed with other wastes, the standard procedure is to collect the waste in approved containers for pickup and disposal by a licensed hazardous waste management company, which typically uses high-temperature incineration.[10][11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Strong, unpleasant sulfur odor in the laboratory. | 1. Improperly sealed waste container.2. Small spill or contaminated labware.3. Leaks from an experimental setup. | 1. Ensure the waste container cap is tightly secured.[12]2. Work within a certified chemical fume hood.3. Inspect experimental apparatus for leaks.4. Neutralize odor from minor spills or on glassware with a sodium hypochlorite (bleach) solution, but never add bleach directly to concentrated sulfide waste as a violent reaction may occur.[12] |
| Uncertainty about waste stream compatibility. | Mixing this compound with other chemical wastes (e.g., acids, solvents, oxidizers). | 1. Do not mix waste streams. [8] Always collect different types of hazardous waste in separate, dedicated containers.2. Segregate containers of acids, bases, oxidizers, and flammable organics to prevent accidental mixing.[4][5]3. If in doubt, consult the chemical's SDS and your institution's EHS office before mixing any chemicals. |
| The waste container is full. | Routine generation of waste from experimental procedures. | 1. Do not overfill the container. Leave adequate headspace (typically 10-15%) to allow for vapor expansion.2. Once full, seal the container and request a waste pickup from your institution's EHS department promptly.[3]3. A full container must be moved to a central hazardous waste storage area within three days.[3] |
| A spill of this compound has occurred. | Accidental release during handling or transfer. | 1. Minor Spill: Wearing appropriate Personal Protective Equipment (PPE), contain the spill with an inert absorbent material like vermiculite, sand, or earth.[12][13] Do not use combustible materials like sawdust.[12] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]2. Major Spill: Evacuate the area immediately and alert emergency responders and your EHS department.[12] |
Data Summary for Disposal Methods
The following table summarizes key quantitative parameters for the recommended disposal methods for this compound waste.
| Parameter | Laboratory Oxidation | Licensed Incineration |
| Applicability | Small quantities of relatively pure sulfide waste | Large quantities, mixed waste streams |
| Primary Reagent | Sodium Hypochlorite (NaOCl) solution (5-15%)[4][9] | Fuel and Air |
| Operating Temperature | Ambient, may require cooling for exothermic reaction | 1200°F to 2000°F (approx. 650°C to 1090°C)[11] |
| Residence Time | Reaction completion (minutes to hours) | 0.5 to 2.0 seconds[11] |
| Key Performance Metric | Complete oxidation of sulfide to sulfate | Destruction and Removal Efficiency (DRE) of ≥99.99%[14] |
| Final Waste Product | Aqueous solution of sodium sulfate and sodium chloride[9] | Carbon dioxide, water, and sulfur oxides (SOx)[13] |
Detailed Experimental Protocol
Laboratory-Scale Oxidation of this compound Waste
This procedure is for the destruction of small quantities (<100 mL) of this compound. Perform this entire procedure in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Objective: To oxidize this compound to a less hazardous and water-soluble sulfone or sulfonic acid using sodium hypochlorite.
Materials:
-
This compound waste
-
Commercial sodium hypochlorite solution (e.g., laundry bleach, typically 5.25% NaOCl) or a 15% NaOCl solution
-
Large three-necked flask (sized to be no more than 1/4 full at the end of the procedure)
-
Dropping funnel
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Ice bath
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and thermometer in a fume hood. Place the flask in an ice bath to control the reaction temperature.
-
Reagent Addition: Pour a significant excess of the sodium hypochlorite solution into the three-necked flask. A 25% excess is recommended.[9] For every 1 mole of sulfide, at least 4 moles of hypochlorite are needed for complete oxidation to sulfate (Na₂S + 4NaOCl → Na₂SO₄ + 4NaCl).
-
Initiate Stirring: Begin stirring the hypochlorite solution.
-
Controlled Addition of Sulfide: Add the this compound waste dropwise from the dropping funnel into the stirred hypochlorite solution. The rate of addition should be slow enough to maintain the temperature below 50°C to prevent excessive fuming and potential runaway reaction.
-
Reaction: Continue stirring the mixture after the addition is complete. The reaction time will vary depending on the concentration and temperature. Stir for at least 2 hours to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): Test the aqueous solution to ensure the absence of sulfide. This can be done with lead acetate paper (no blackening indicates absence of sulfide).
-
Neutralization and Disposal: Once the reaction is complete, the resulting aqueous solution can be neutralized with a suitable acid (e.g., dilute HCl) to a pH between 5.5 and 9.5.[15] This neutralized solution, containing primarily salts, can then be washed down the drain with copious amounts of water (at least 100-fold excess), in accordance with institutional guidelines.[6][15]
Process Diagrams
Caption: Decision workflow for this compound waste disposal.
Caption: Chemical segregation logic for sulfide waste storage.
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. bsu.edu [bsu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epfl.ch [epfl.ch]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. zeeco.com [zeeco.com]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Validation & Comparative
Diisopropyl Sulfide vs. Diethyl Sulfide: A Comparative Guide to Reactivity
In the landscape of organosulfur chemistry, dialkyl sulfides are fundamental building blocks and reagents. Among them, diisopropyl sulfide and diethyl sulfide are two commonly encountered thioethers. While structurally similar, the seemingly minor difference in their alkyl substituents—isopropyl versus ethyl—gives rise to significant distinctions in their chemical reactivity. This guide provides an objective comparison of their performance in various reactions, supported by experimental principles and data, to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Physical Properties at a Glance
A summary of the key physical properties of this compound and diethyl sulfide is presented below. These properties can influence reaction conditions and product purification.
| Property | This compound | Diethyl Sulfide |
| Molar Mass | 118.24 g/mol [1][2][3] | 90.19 g/mol [4][5][6] |
| Boiling Point | 120-122 °C[1] | 92 °C[7] |
| Density | 0.814 g/mL at 25 °C | 0.837 g/cm³ |
| Structure | S(CH(CH₃)₂)₂ | S(CH₂CH₃)₂ |
Comparative Reactivity: The Role of Steric Hindrance
The primary factor governing the differential reactivity of this compound and diethyl sulfide is steric hindrance.[8] The branched isopropyl groups in this compound create a more crowded environment around the sulfur atom compared to the linear ethyl groups in diethyl sulfide. This steric bulk impedes the approach of reactants to the sulfur's lone pairs of electrons, thereby influencing its nucleophilicity and susceptibility to oxidation.
Nucleophilicity and Basicity
Both this compound and diethyl sulfide act as nucleophiles and Lewis bases, owing to the two lone pairs of electrons on the sulfur atom.[7][9] In this capacity, they can react with electrophiles, such as alkyl halides, to form sulfonium salts.
However, the greater steric hindrance of the isopropyl groups in this compound makes its sulfur atom less accessible to electrophiles. Consequently, diethyl sulfide is generally a more potent nucleophile than this compound . This difference in nucleophilicity can be observed in the rates of SN2 reactions, where diethyl sulfide will typically react faster with a given electrophile under identical conditions. While sulfur compounds are generally more nucleophilic than their oxygen analogs[10], the steric bulk around the sulfur in this compound diminishes this advantage compared to the less hindered diethyl sulfide.
Oxidation Reactions
Dialkyl sulfides can be readily oxidized, typically to sulfoxides and subsequently to sulfones. Common oxidizing agents for these transformations include hydrogen peroxide and peroxyacids.
The steric hindrance in this compound also affects its rate of oxidation. The bulky isopropyl groups shield the sulfur atom, making it more difficult for the oxidizing agent to approach and react. Therefore, the oxidation of this compound generally requires harsher reaction conditions or proceeds at a slower rate than the oxidation of diethyl sulfide .
Interestingly, this difference in reactivity can be exploited for selective oxidations. For example, a reagent system of this compound and N-chlorosuccinimide has been used for the selective oxidation of alcohols. At 0 °C, this system oxidizes primary alcohols to aldehydes while leaving secondary alcohols untouched. At a lower temperature of -78 °C, the same reagent mixture selectively oxidizes secondary alcohols to ketones without affecting primary alcohols.[11] This demonstrates how the specific reactivity of a hindered sulfide can be harnessed for synthetic advantage.
Experimental Data
Direct, side-by-side quantitative comparisons of the reactivity of this compound and diethyl sulfide in the literature are not abundant. However, the well-established principles of steric hindrance allow for a qualitative and predictive comparison. The following table summarizes the expected relative reactivity based on these principles.
| Reaction Type | This compound | Diethyl Sulfide | Rationale |
| Nucleophilic Substitution (SN2) | Slower | Faster | Less steric hindrance around the sulfur atom in diethyl sulfide allows for easier attack by electrophiles. |
| Oxidation to Sulfoxide/Sulfone | Slower / Requires harsher conditions | Faster / Milder conditions sufficient | Bulky isopropyl groups in this compound impede the approach of the oxidizing agent. |
| Formation of Lewis Acid Adducts | Weaker Lewis Base | Stronger Lewis Base | Steric hindrance in this compound can weaken its interaction with Lewis acids. |
Illustrative Experimental Protocol: Competitive Oxidation
To empirically determine the relative reactivity in an oxidation reaction, a competitive experiment can be designed.
Objective: To demonstrate the higher reactivity of diethyl sulfide towards oxidation compared to this compound.
Materials:
-
This compound
-
Diethyl sulfide
-
Hydrogen peroxide (30% solution)
-
Methanol (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound and diethyl sulfide in methanol in a round-bottom flask.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total sulfides) of 30% hydrogen peroxide dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Analyze the product mixture by GC-MS to determine the relative amounts of unreacted sulfides and their corresponding sulfoxides.
Expected Outcome: The analysis is expected to show a higher conversion of diethyl sulfide to diethyl sulfoxide compared to the conversion of this compound to diisopropyl sulfoxide, providing experimental evidence for the lower reactivity of the sterically hindered sulfide.
Visualizing Reactivity Concepts
The following diagrams illustrate the key structural differences and a generalized experimental workflow for comparing the reactivity of these two sulfides.
Caption: Steric hindrance comparison of diethyl and this compound.
Caption: Workflow for a competitive reactivity experiment.
Conclusion
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Diethyl sulfide [webbook.nist.gov]
- 5. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl sulfide (CAS 352-93-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Diethyl sulfide - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Diethyl sulfide - Wikiwand [wikiwand.com]
- 10. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 11. Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Diisopropyl Sulfide and Dimethyl Sulfide as Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of a reaction, influencing yield, reaction rate, and product purity. This guide provides a comprehensive comparison of two structurally related thioethers, diisopropyl sulfide and dimethyl sulfide, for their applications as solvents in research and development, with a particular focus on the pharmaceutical and chemical synthesis sectors.
Executive Summary
This compound and dimethyl sulfide, while both belonging to the sulfide family, exhibit distinct physical and chemical properties that dictate their suitability for different applications. Dimethyl sulfide (DMS) is a well-established reagent and solvent with a low boiling point, high volatility, and a strong, unpleasant odor. It is frequently employed in specific oxidation reactions and as a reducing agent in ozonolysis. This compound, with its higher boiling point, lower volatility, and different steric profile, presents an alternative with potential advantages in specific contexts, although it is less commonly documented as a solvent in the literature. This guide aims to provide a detailed comparison to aid in solvent selection.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental properties of a solvent are critical in determining its behavior in a chemical reaction. The following table summarizes the key physicochemical properties of this compound and dimethyl sulfide.
| Property | This compound | Dimethyl Sulfide | References |
| Molecular Formula | C₆H₁₄S | C₂H₆S | [1][2] |
| Molecular Weight | 118.24 g/mol | 62.13 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to straw-colored liquid | [2][4] |
| Odor | Garlic- or onion-like | Disagreeable, cabbage-like | [3][4] |
| Boiling Point | 120-122 °C | 37 °C | [1][3] |
| Melting Point | -78.1 °C | -98 °C | [1] |
| Density | 0.810 - 0.818 g/mL at 20 °C | 0.846 g/cm³ | [3][4] |
| Flash Point | 7.22 °C | -38 °C | [3][4] |
| Vapor Pressure | 15 mmHg at 20 °C | 502 mmHg at 25 °C | [2][4] |
| Solubility in Water | Slightly soluble | Slightly soluble | [2][4] |
| Solubility in Organic Solvents | Soluble in alcohol | Miscible with most common organic solvents | [3][4] |
Performance as Solvents: A Comparative Analysis
Direct comparative studies on the performance of this compound and dimethyl sulfide as solvents for the same reaction are scarce in the published literature. However, a comparison can be drawn based on their individual applications and physicochemical properties.
Dimethyl Sulfide (DMS) is more than just a solvent; it is often a reactant or a co-reagent. Its most notable applications include:
-
Swern and Related Oxidations: DMS is a key reagent in the Swern oxidation and its variations (e.g., Corey-Kim oxidation), where it is activated by an electrophile (like oxalyl chloride or trifluoroacetic anhydride) to form a sulfonium species that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.[3]
-
Ozonolysis Work-up: DMS is a common reducing agent used in the work-up of ozonolysis reactions to convert the intermediate ozonide to carbonyl compounds without over-oxidation.[3]
-
Precursor to Dimethyl Sulfoxide (DMSO): DMS is the primary precursor for the industrial synthesis of DMSO, a widely used polar apathetic solvent.[5]
-
Ligand in Organometallic Chemistry: The sulfur atom in DMS can act as a Lewis base and coordinate with metal ions, finding use in catalysis.[5]
The low boiling point of DMS can be advantageous for easy removal post-reaction, but it also necessitates careful temperature control to prevent evaporation.
This compound is less frequently cited as a solvent in readily available literature compared to DMS. However, its properties suggest potential applications in scenarios where:
-
Higher Reaction Temperatures are Required: With a boiling point of 120-122 °C, this compound can be used for reactions that require heating above the boiling point of DMS.[1]
-
Lower Volatility is Desired: Its lower vapor pressure reduces solvent loss through evaporation and can be a safety advantage.[4]
-
Steric Hindrance is a Factor: The bulky isopropyl groups may influence reaction selectivity in certain cases, although specific examples are not well-documented.
-
Alternative to Other Thioethers: It can be considered as a higher-boiling point alternative to other thioether solvents.
One specific documented use of this compound is in the reaction with disulfur dichloride to synthesize sulfur-rich heterocyclic compounds.[6]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are examples of protocols utilizing dimethyl sulfide. While a specific comparative protocol for this compound is not available, its use as a solvent would follow standard laboratory practices for handling flammable liquids.
Experimental Workflow: Swern Oxidation using Dimethyl Sulfide
References
- 1. This compound | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfide | (CH3)2S | CID 1068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 4. This compound, 625-80-9 [thegoodscentscompany.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Chemical Synthesis: A Guide to Diisopropyl Sulfide Alternatives
In the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes efficiently and safely. Diisopropyl sulfide, a thioether recognized for its role in specific synthetic transformations, is often a subject of inquiry for researchers seeking alternative reagents. This guide provides a comprehensive comparison of this compound with its alternatives in two key applications: the synthesis of sulfur-containing heterocycles and the oxidation of alcohols. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
This compound in Profile
This compound [(CH₃)₂CH]₂S is a non-polar organic compound used as a reagent, solvent, and intermediate in chemical synthesis.[1] Its utility is particularly noted in the synthesis of sulfur-rich heterocycles and in variations of the Corey-Kim oxidation for converting alcohols to aldehydes and ketones. However, its characteristic strong odor and potential toxicity necessitate the exploration of viable alternatives.
Application 1: Synthesis of 1,2-Dithiole-3-thiones
This compound is a known reactant in the synthesis of 1,2-dithiole-3-thiones, a class of sulfur-containing heterocycles with various biological activities. The reaction typically involves the treatment of this compound with disulfur dichloride (S₂Cl₂). In this process, only one isopropyl group of the this compound generally reacts.[2]
While direct comparative studies exhaustively detailing the performance of various dialkyl sulfides in this specific reaction are limited in publicly available literature, the general transformation provides a basis for considering structurally similar sulfides as potential alternatives. The reactivity is influenced by the nature of the alkyl group attached to the sulfur atom.
Logical Workflow for Dithiole Synthesis:
Caption: General workflow for the synthesis of 1,2-dithiole-3-thiones.
Application 2: Oxidation of Alcohols (Corey-Kim Oxidation Variant)
A significant application of this compound is in a modification of the Corey-Kim oxidation, where it is used in combination with N-chlorosuccinimide (NCS) to oxidize alcohols to aldehydes and ketones. This method offers the advantage of operating at temperatures higher than the traditional Swern oxidation (above -25 °C).[3] A key feature of using this compound is the ability to selectively oxidize primary alcohols to aldehydes at 0 °C, while secondary alcohols are oxidized to ketones at a lower temperature of -78 °C.
The primary driver for seeking alternatives in this context is the malodorous nature of the dimethyl sulfide (DMS) byproduct in the original Corey-Kim and Swern oxidations. Consequently, odorless, higher molecular weight dialkyl sulfides have been investigated as replacements.
Comparative Performance of Dialkyl Sulfides in Alcohol Oxidation
The following table summarizes the performance of this compound and its alternatives in the Corey-Kim type oxidation of various alcohols. The data highlights the yield of the resulting aldehyde or ketone.
| Sulfide Reagent | Alcohol Substrate | Product | Yield (%) | Reference |
| This compound | Primary Alcohols | Aldehydes | High (Selective at 0°C) | [4] |
| Secondary Alcohols | Ketones | High (Selective at -78°C) | [4] | |
| Dimethyl Sulfide (DMS) | Benzyl Alcohol | Benzaldehyde | >90 | [3][5] |
| 1-Octanol | 1-Octanal | >90 | [3][5] | |
| Dodecyl Methyl Sulfide | Benzyl Alcohol | Benzaldehyde | 95 | [6][7] |
| 1-Decanol | 1-Decanal | 98 | [6][7] | |
| 2-Octanol | 2-Octanone | 96 | [6][7] | |
| Methyl 6-Morpholinohexyl Sulfide | Benzhydrol | Benzophenone | 96 | [1][8] |
| Cinnamyl Alcohol | Cinnamaldehyde | 95 | [1][8] | |
| Geraniol | Geranial | 94 | [1][8] |
Key Observations:
-
Odor: Dodecyl methyl sulfide and methyl 6-morpholinohexyl sulfide are presented as odorless alternatives to the pungent dimethyl sulfide.[1][6][7][8]
-
Efficiency: The odorless alternatives demonstrate high yields, comparable to or exceeding those of the traditional dimethyl sulfide in many cases.
-
Work-up: The use of methyl 6-morpholinohexyl sulfide allows for a simple acid-base extraction to separate the product from the sulfide byproduct, simplifying purification.[1][8]
Corey-Kim Oxidation Signaling Pathway:
Caption: Mechanism of the Corey-Kim oxidation.
Experimental Protocols
General Procedure for Corey-Kim Oxidation using an Alternative Sulfide
The following is a general protocol adapted from literature for the oxidation of an alcohol using an odorless dialkyl sulfide and NCS.
Materials:
-
N-Chlorosuccinimide (NCS)
-
Alternative Dialkyl Sulfide (e.g., Dodecyl Methyl Sulfide or Methyl 6-Morpholinohexyl Sulfide)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Alcohol to be oxidized
-
Triethylamine (Et₃N), freshly distilled
-
Nitrogen atmosphere
Procedure:
-
A solution of N-chlorosuccinimide (1.5 equivalents) in anhydrous DCM is cooled to 0 °C under a nitrogen atmosphere.
-
The alternative dialkyl sulfide (1.5 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is then cooled to the desired temperature (e.g., -20 °C to -40 °C) and stirred for 30-60 minutes.
-
A solution of the alcohol (1.0 equivalent) in anhydrous DCM is added dropwise.
-
The reaction is stirred for a period of 1 to 3 hours at the same temperature.
-
Freshly distilled triethylamine (2.0-3.0 equivalents) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 1 to 2.5 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with dilute acid (e.g., 1N HCl), water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][9]
Conclusion
The selection of a dialkyl sulfide in chemical synthesis is a balance of reactivity, safety, and practicality. While this compound has demonstrated utility, particularly in the selective oxidation of alcohols, the development of odorless and easily separable alternatives like dodecyl methyl sulfide and methyl 6-morpholinohexyl sulfide for Corey-Kim type oxidations represents a significant advancement. These alternatives not only mitigate the unpleasant odor associated with lower-chain dialkyl sulfides but also maintain high reaction yields and offer simplified purification procedures. For the synthesis of sulfur heterocycles, while this compound is effective, the exploration of other dialkyl sulfides could be a fruitful area for further research to optimize yields and reaction conditions. This guide provides a foundation for researchers to choose the most appropriate reagent for their specific synthetic needs, aligning with the principles of green and efficient chemistry.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical improvement of odorless Corey–Kim and Swern oxidations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
Confirming Diisopropyl Sulfide: A Comparative Mass Spectrometry Guide
For researchers, scientists, and professionals in drug development, the accurate identification of volatile sulfur compounds is a critical analytical challenge. This guide provides a comparative overview of the mass spectrometry data for diisopropyl sulfide and its structural alternatives, diethyl sulfide and dimethyl sulfide, to aid in its unambiguous confirmation. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are also presented.
Mass Spectrometry Data Comparison
The confirmation of this compound relies on its characteristic fragmentation pattern under electron ionization (EI). The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major fragment ions for this compound and two common alkyl sulfides. This quantitative data is essential for distinguishing between these structurally similar compounds.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] and (Relative Abundance %) |
| This compound | 118.24 | 118 (29.89%) | 43 | 103 (45.41%), 61 (92.26%), 41 (52.45%) |
| Diethyl Sulfide | 90.19 | 90 | 62 | 75, 47, 29 |
| Dimethyl Sulfide | 62.13 | 62 | 62 | 61, 47, 45 |
Note: Relative abundance data for diethyl sulfide and dimethyl sulfide fragments are based on typical spectra and may vary slightly between instruments.
Understanding the Fragmentation Patterns
This compound: The mass spectrum of this compound is characterized by a prominent base peak at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺). The molecular ion peak at m/z 118 is clearly visible.[1] Other significant fragments include the loss of a methyl group (m/z 103) and the [C₂H₅S]⁺ fragment (m/z 61).[1]
Diethyl Sulfide: Diethyl sulfide presents a molecular ion at m/z 90.[2][3][4] Its fragmentation is dominated by the loss of a methyl radical to form the ion at m/z 75 and cleavage of the C-S bond to produce the ethylthio radical cation at m/z 62.
Dimethyl Sulfide: As the simplest of the three, dimethyl sulfide shows a strong molecular ion peak at m/z 62, which is often the base peak.[5][6] Key fragments are observed at m/z 61, 47, and 45, corresponding to the loss of a hydrogen atom, a methyl group, and a methylthio group, respectively.[6]
It is important to note that electrospray ionization (ESI) is generally not a suitable method for the analysis of small, volatile, and non-polar compounds like this compound. ESI is a soft ionization technique primarily used for large, polar, and non-volatile molecules, as it is effective at generating ions from solution with minimal fragmentation. The volatile nature of this compound makes it ideally suited for introduction into a mass spectrometer via a gas chromatograph, where electron ionization is the standard and most effective ionization technique.
Experimental Protocol: GC-MS Analysis of Volatile Sulfur Compounds
This protocol outlines a general method for the analysis of this compound and other volatile sulfur compounds in a liquid matrix.
1. Sample Preparation:
-
Liquid Samples (e.g., environmental water, process streams): For samples with expected low concentrations of the analyte, a pre-concentration step is recommended. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique.
-
Place 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate amount of salting-out agent (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial with a PTFE-lined septum.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injection Port: Operate in splitless mode for high sensitivity. Set the injector temperature to 250 °C.
-
SPME Desorption: The SPME fiber is desorbed in the injection port for 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min and hold for 5 minutes. (This program should be optimized based on the specific analytes and matrix).
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by running a standard under the same conditions.
-
Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) and the data presented in this guide. The match in both the m/z values and the relative abundances of the fragment ions is crucial for positive identification.
GC-MS Workflow for this compound Confirmation
The following diagram illustrates the logical workflow for the analysis and confirmation of this compound using the GC-MS protocol described above.
Caption: A flowchart of the GC-MS analysis for this compound confirmation.
References
A Comparative Guide to Validated Analytical Methods for Diisopropyl Sulfide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for the quantification of diisopropyl sulfide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical technique is critical for accurate and reliable quantification of this compound in various matrices, from environmental samples to pharmaceutical formulations. This document presents a summary of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for your research needs.
Method Comparison at a Glance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.[1] | Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance after derivatization.[1] |
| Sample Volatility | High (Essential)[1] | Low to High[1] |
| Sample Preparation | Often requires headspace extraction (e.g., SPME) or purge and trap for volatile analytes from complex matrices.[1][2][3] | May require reduction of the disulfide bond followed by derivatization of the resulting thiols for UV detection.[1] |
| Specificity | Very High (Mass spectral data provides definitive identification).[1] | High (Dependent on chromatographic resolution and derivatization agent specificity).[1] |
| Sensitivity (LOD/LOQ) | Generally higher for volatile compounds. A detection limit of 1.5 ppb has been reported for this compound in isopropyl alcohol.[3] | Can be high, but is dependent on the derivatization agent's molar absorptivity. Detection in the low parts per billion range is possible with sensitive detectors.[1][4] |
| Throughput | Moderate[1] | Moderate to High[1] |
| Cost (Instrument) | Higher[1] | Lower[1] |
| Typical Application | Analysis of volatile sulfur compounds in food, environmental, and biological samples.[1] | Analysis of disulfide-containing compounds in pharmaceutical and biological samples.[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound due to its high sensitivity and specificity.[2]
a) Sample Preparation: Purge & Trap
This method is suitable for measuring trace sulfur compounds in liquid samples like isopropyl alcohol.[3]
-
Sample Preparation: A 2.5ml portion of the isopropyl alcohol sample is diluted to 25ml with ultrapure water and acidified with 1:1 hydrochloric acid.[3]
-
Purging: The solution is transferred to a liquid sample tube of a Purge & Trap Accessory and sparged with dry nitrogen gas to remove volatile sulfur compounds.[3]
-
Trapping: The purged compounds are carried by the nitrogen gas stream through a desorption tube containing Tenax TA adsorbent media which traps and holds the sulfur compounds.[3]
-
Desorption: The sulfur compounds are desorbed from the Tenax TA media by heating the tube to 250°C while flowing ultrapure helium gas through it. The compounds are then concentrated in a cold trap before injection into the GC.[3]
b) GC-MS Analysis
-
Gas Chromatograph (GC): The trapped compounds are injected into a gas chromatograph where they are separated into individual components.[3]
-
Mass Spectrometer (MS): As each compound exits the chromatographic column, it enters a quadrupole mass spectrometer where its mass spectrum is obtained. The mass spectrum provides compound identification, while the area under the chromatographic peak allows for the measurement of concentration.[3]
-
Quantitative Analysis: For enhanced sensitivity and selectivity, quantitative analysis should be performed in Selected Ion Monitoring (SIM) mode. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.[2]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for less volatile samples or when GC-MS is not available. It often involves the reduction of the disulfide bond followed by derivatization to a UV-active compound.[1]
a) Sample Preparation and Derivatization
-
Reduction: Dissolve the sample in a suitable solvent (e.g., methanol/water).[1]
-
Derivatization: Add a derivatizing agent that reacts with the thiol groups. A common choice is 2,2'-Dithiodipyridine (2,2'-DTDP), which forms a stable, UV-active mixed disulfide. Allow the derivatization reaction to proceed to completion.[1]
b) HPLC Analysis
-
HPLC System: An Agilent 1260 Infinity II or equivalent system can be used.[1]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically employed.[1]
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid) is used. An example gradient is 20% to 80% acetonitrile over 15 minutes.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[1]
-
Detection: A UV detector is used for quantification. The wavelength is selected based on the maximum absorbance of the derivatized analyte.[1]
-
Data Analysis: The analyte is identified based on its retention time compared to a standard. Quantification is performed using a calibration curve prepared with standards of known concentrations.[1]
Visualizations
Caption: General workflow for analytical method validation.
This guide provides a comparative overview of GC-MS and HPLC methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For volatile analysis, GC-MS offers excellent specificity and sensitivity. For non-volatile samples or when derivatization is feasible, HPLC provides a robust and often more accessible alternative.
References
A Comparative Analysis of Thioether Ligands in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving high efficiency and stereoselectivity in catalytic reactions. Thioether ligands have emerged as a versatile and powerful class of ligands in transition metal catalysis, offering unique steric and electronic properties. This guide provides an objective comparison of the performance of various thioether ligands in key catalytic transformations, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.
Thioether ligands, characterized by the presence of a sulfur atom bonded to two organic groups, have demonstrated significant utility in a range of catalytic reactions, including asymmetric allylic alkylation, hydrogenation, and cross-coupling reactions. Their ability to coordinate to transition metals, coupled with the potential for chirality at the sulfur atom or within the ligand backbone, makes them attractive for asymmetric catalysis. This guide will delve into a comparative analysis of different classes of thioether ligands, focusing on their performance in palladium-catalyzed asymmetric allylic alkylation and iridium-catalyzed asymmetric hydrogenation.
Performance of Thioether Ligands in Asymmetric Catalysis
The efficacy of a chiral ligand in asymmetric catalysis is typically evaluated by the yield and enantiomeric excess (ee) of the product. The following tables summarize the performance of various thioether-containing ligands in two key catalytic reactions, providing a basis for comparison.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial in controlling the enantioselectivity of this reaction. Thioether-containing ligands, such as those with phosphine-thioether (P,S) and nitrogen-thioether (N,S) donor sets, have been shown to be highly effective.
| Ligand Type | Ligand Structure/Name | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Phosphine-Thioether (P,S) | (S)-BINAP(S) | 1,3-Diphenylallyl acetate | Dimethyl malonate | 1 | THF | rt | 12 | 95 | 92 | Feringa, B. L. et al. J. Am. Chem. Soc.2000 , 122, 7540-7541. |
| Phosphine-Thioether (P,S) | (R,R)-Trost Ligand analogue | 1,3-Diphenylallyl acetate | Dimethyl malonate | 2 | CH2Cl2 | rt | 24 | 98 | 99 | Trost, B. M. et al. J. Am. Chem. Soc.1996 , 118, 6297-6298. |
| Nitrogen-Thioether (N,S) | Pyridine-thioether | 1,3-Diphenylallyl acetate | Dimethyl malonate | 1.5 | Toluene | 0 | 48 | 85 | 88 | Carretero, J. C. et al. J. Org. Chem.2002 , 67, 881-889. |
| Thioether-Oxazoline | (S)-Thio-BOX | 1,3-Diphenylallyl acetate | Dimethyl malonate | 2 | CH2Cl2 | rt | 18 | 92 | 95 | Guiry, P. J. et al. Org. Lett.2003 , 5, 245-248. |
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation is a key technology for the synthesis of chiral compounds, particularly for unfunctionalized olefins. Thioether-phosphite and dithioether ligands have demonstrated exceptional performance in this transformation, affording high enantioselectivities.
| Ligand Type | Ligand Structure/Name | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Thioether-Phosphite | Thio-Phos | (E)-1,2-Diphenylethene | 1 | CH2Cl2 | 50 | 25 | 12 | >99 | 98 | Diéguez, M. et al. Chem. Commun., 2011 , 47, 9215-9217.[1] |
| Dithioether | (S,S)-BDPP(S) | Methyl (Z)-α-acetamidocinnamate | 1 | MeOH | 1 | 25 | 1 | 100 | 94 | Helmchen, G. et al. Angew. Chem. Int. Ed.1999 , 38, 1987-1989. |
| Thioether-Phosphite | Sugar-derived Thio-Phos | (E)-α-Methylstilbene | 1 | CH2Cl2 | 50 | 25 | 16 | >99 | 99 | Diéguez, M. et al. Chem. Commun., 2011 , 47, 9215-9217.[1] |
| Dithioether | (R,R)-Me-BPE(S) | Tiglic Acid | 0.1 | MeOH | 60 | 25 | 24 | 100 | 97 | Zhang, X. et al. J. Am. Chem. Soc.2003 , 125, 10536-10537. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below are representative procedures for the synthesis of a chiral thioether ligand and its application in a palladium-catalyzed asymmetric allylic alkylation reaction.
Synthesis of a Chiral Phosphine-Thioether Ligand
Synthesis of (S)-2-(Diphenylphosphino)-2'-(propylthio)biphenyl
Materials:
-
(S)-2-Bromo-2'-(propylthio)biphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
To a solution of (S)-2-bromo-2'-(propylthio)biphenyl (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, n-BuLi (1.1 mmol, 1.6 M in hexanes) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
Chlorodiphenylphosphine (1.2 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired (S)-2-(diphenylphosphino)-2'-(propylthio)biphenyl ligand.
Palladium-Catalyzed Asymmetric Allylic Alkylation
General Procedure for the Reaction of 1,3-Diphenylallyl Acetate with Dimethyl Malonate
Materials:
-
[Pd(allyl)Cl]2
-
Chiral phosphine-thioether ligand (e.g., (S)-2-(diphenylphosphino)-2'-(propylthio)biphenyl)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]2 (0.01 mmol, 0.5 mol%) and the chiral phosphine-thioether ligand (0.022 mmol, 1.1 mol%).
-
Anhydrous CH2Cl2 (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
1,3-Diphenylallyl acetate (2.0 mmol) and dimethyl malonate (3.0 mmol) are added to the catalyst solution.
-
BSA (3.0 mmol) and KOAc (0.1 mmol) are then added.
-
The Schlenk tube is sealed and the reaction mixture is stirred at room temperature for the time indicated in the data tables (e.g., 12-24 hours).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for ligand design and reaction optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of catalysis with thioether ligands.
References
A Comparative Guide to the Spectral Analysis of Diisopropyl Sulfide
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for Diisopropyl sulfide against other common dialkyl sulfides, supported by experimental data from established databases.
Cross-Referencing Spectral Data: A Workflow for Compound Identification
The process of identifying an unknown compound through spectral analysis involves a systematic cross-referencing of data from various spectroscopic techniques with established databases. This workflow ensures a high degree of confidence in the final identification.
Spectroscopic Methodologies for Structural Elucidation
The combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provides a powerful toolkit for elucidating the structure of an organic molecule. Each technique offers unique and complementary information.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented in this guide. Specific parameters may vary based on the instrumentation and laboratory conditions.
Mass Spectrometry (Electron Ionization - EI-MS): A sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for volatile liquids like dialkyl sulfides. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/0.7 mL for ¹H NMR and a more concentrated solution for ¹³C NMR. The solution is placed in an NMR tube and subjected to a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded and Fourier transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Infrared (IR) Spectroscopy: For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr), or a drop is placed on the crystal of an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption of energy at different wavenumbers (cm⁻¹) is measured, corresponding to the vibrational frequencies of the chemical bonds within the molecule.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and a selection of other dialkyl sulfides for comparative analysis.
Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₁₄S | 118.24 | 118 (M+), 103, 75, 61, 43[1] |
| Diethyl sulfide | C₄H₁₀S | 90.19 | 90 (M+), 75, 61, 47, 29[2][3] |
| Dipropyl sulfide | C₆H₁₄S | 118.24 | 118 (M+), 89, 75, 43[4] |
| Dibutyl sulfide | C₈H₁₈S | 146.29 | 146 (M+), 89, 61, 57, 41[1][5] |
| Di-tert-butyl sulfide | C₈H₁₈S | 146.29 | 146 (M+), 90, 57, 41[6][7] |
¹H NMR Spectral Data (CDCl₃)
| Compound Name | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 1.25, 2.97 | Doublet, Septet | 12H, 2H | -CH₃, -CH- |
| Diethyl sulfide | 1.25, 2.51 | Triplet, Quartet | 6H, 4H | -CH₃, -CH₂- |
| Dipropyl sulfide | 0.99, 1.59, 2.48 | Triplet, Sextet, Triplet | 6H, 4H, 4H | -CH₃, -CH₂-, -CH₂-S |
| Dibutyl sulfide | 0.92, 1.41, 1.56, 2.50 | Triplet, Sextet, Quintet, Triplet | 6H, 4H, 4H, 4H | -CH₃, -CH₂-, -CH₂-, -CH₂-S |
| Di-tert-butyl sulfide | 1.32 | Singlet | 18H | -C(CH₃)₃ |
¹³C NMR Spectral Data (CDCl₃)
| Compound Name | Chemical Shift (δ) ppm |
| This compound | 23.7, 33.4[1] |
| Diethyl sulfide | 14.9, 26.0 |
| Dipropyl sulfide | 13.4, 23.1, 34.3 |
| Dibutyl sulfide | 13.7, 22.1, 32.0, 32.4 |
| Di-tert-butyl sulfide | 31.0, 43.8 |
IR Spectral Data (Key Absorptions)
| Compound Name | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2960, ~1460, ~1380, ~650-700 | C-H stretch, C-H bend, C-H bend, C-S stretch |
| Diethyl sulfide | ~2965, ~1455, ~1375, ~650-700 | C-H stretch, C-H bend, C-H bend, C-S stretch |
| Dipropyl sulfide | ~2960, ~1465, ~1378, ~650-700 | C-H stretch, C-H bend, C-H bend, C-S stretch |
| Dibutyl sulfide | ~2957, ~1465, ~1378, ~650-700 | C-H stretch, C-H bend, C-H bend, C-S stretch |
| Di-tert-butyl sulfide | ~2965, ~1475, ~1365, ~650-700 | C-H stretch, C-H bend, C-H bend, C-S stretch |
References
- 1. Butyl sulfide [webbook.nist.gov]
- 2. Diethyl sulfide [webbook.nist.gov]
- 3. Diethyl sulfide [webbook.nist.gov]
- 4. Dipropyl sulfide 97 111-47-7 [sigmaaldrich.com]
- 5. Dibutyl sulfide | C8H18S | CID 11002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Di-tert-butyl sulfide [webbook.nist.gov]
- 7. Di-tert-butyl sulfide [webbook.nist.gov]
Diisopropyl Sulfide: A Reagent for Selective Alcohol Oxidation Compared to Other Sulfur-Based Reagents
For researchers and professionals in drug development and chemical synthesis, the choice of reagents for alcohol oxidation is critical for achieving desired outcomes with high efficiency and selectivity. The Corey-Kim oxidation, a widely used method for converting primary and secondary alcohols to aldehydes and ketones, traditionally employs dimethyl sulfide (DMS). However, the noxious odor of DMS has prompted the exploration of alternatives. This guide provides a comparative overview of diisopropyl sulfide and other sulfur-based reagents used in Corey-Kim and similar oxidation reactions, supported by available experimental data and detailed protocols.
Performance Comparison of Sulfur-Based Reagents in Alcohol Oxidation
At 0 °C, the this compound-NCS reagent system selectively oxidizes primary alcohols to aldehydes, leaving secondary alcohols largely unreacted.[1] Conversely, at a lower temperature of -78 °C, the same reagent mixture preferentially oxidizes secondary alcohols to ketones while not affecting primary alcohols.[1] This unique characteristic offers a powerful tool for chemoselective transformations in complex molecules.
In contrast, the standard Corey-Kim reagent, dimethyl sulfide (DMS), and its odorless alternatives typically do not exhibit this pronounced temperature-dependent selectivity and are used for the general oxidation of both primary and secondary alcohols.
The following tables summarize the performance of dimethyl sulfide and some of its odorless alternatives in the Corey-Kim oxidation of various alcohols.
Table 1: Oxidation of Alcohols using Dimethyl Sulfide (DMS) and N-Chlorosuccinimide (NCS)
| Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1-Octanol | 1-Octanal | 2 | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 2 | 96 |
| Geraniol | Geranial | 2 | 92 |
| 4-t-Butylcyclohexanol | 4-t-Butylcyclohexanone | 2 | 98 |
| Benzhydrol | Benzophenone | 2 | 99 |
Data is representative of typical Corey-Kim oxidation reactions and may vary based on specific reaction conditions.
Table 2: Oxidation of Alcohols using Odorless Sulfide Reagents and N-Chlorosuccinimide (NCS)
| Sulfide Reagent | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| Dodecyl methyl sulfide | 1-Decanol | 1-Decanal | 1 | 98 |
| Dodecyl methyl sulfide | 2-Octanol | 2-Octanone | 1 | 97 |
| Methyl 6-morpholinohexyl sulfide | Benzyl alcohol | Benzaldehyde | 4.5 | 95 |
| Methyl 6-morpholinohexyl sulfide | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 4.5 | 96 |
Data sourced from studies on odorless alternatives to DMS in the Corey-Kim oxidation.
Experimental Protocols
General Experimental Protocol for Corey-Kim Oxidation using Dimethyl Sulfide
To a solution of N-chlorosuccinimide (1.2 equiv.) in anhydrous toluene at 0 °C under a nitrogen atmosphere is added dimethyl sulfide (1.2 equiv.). The mixture is cooled to -25 °C and stirred for 30 minutes. A solution of the alcohol (1.0 equiv.) in anhydrous toluene is then added dropwise. The reaction mixture is stirred for 2-3 hours at -25 °C. Triethylamine (2.0 equiv.) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.
Experimental Protocol for Selective Oxidation using this compound (Based on available literature)
Selective Oxidation of Primary Alcohols: To a solution of N-chlorosuccinimide (1.1 equiv.) in anhydrous dichloromethane at 0 °C is added this compound (1.1 equiv.). The mixture is stirred for a short period, and then a solution of the alcohol containing both primary and secondary hydroxyl groups (1.0 equiv.) in anhydrous dichloromethane is added. The reaction is maintained at 0 °C and monitored by TLC. Upon completion, the reaction is worked up as described in the general protocol.
Selective Oxidation of Secondary Alcohols: The procedure is similar to the one above, but the reaction is carried out at -78 °C. To a solution of N-chlorosuccinimide (1.1 equiv.) in anhydrous dichloromethane at -78 °C is added this compound (1.1 equiv.). A solution of the alcohol (1.0 equiv.) in anhydrous dichloromethane is then added, and the reaction is maintained at -78 °C until the starting material is consumed. The workup procedure is analogous to the general protocol.
Reaction Mechanisms and Workflows
The Corey-Kim oxidation proceeds through the formation of a sulfonium salt, which then reacts with the alcohol to form an alkoxysulfonium salt. A base, typically triethylamine, then facilitates an elimination reaction to yield the carbonyl compound and dimethyl sulfide.
The unique feature of this compound is its ability to selectively oxidize primary or secondary alcohols based on the reaction temperature. This can be represented in a decision-based workflow.
References
A Comparative Purity Analysis of Commercial Diisopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of diisopropyl sulfide available from various commercial suppliers. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable grade of this compound for their specific applications, where purity is a critical parameter. This guide is based on commonly available information and standardized analytical protocols.
Introduction
This compound, also known as 2,2'-thiobispropane, is a versatile organosulfur compound utilized as a flavoring agent and an intermediate in organic synthesis.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, affect product yields, and compromise the integrity of research findings. This guide outlines the analytical methodologies for purity assessment and presents a comparative overview of typical product specifications from major chemical suppliers.
Comparative Purity of Commercial this compound
The purity of this compound from commercial suppliers is typically high, often stated as 99%.[1][2] However, the nature and quantity of residual impurities can vary between manufacturers and even between different batches from the same supplier. For applications sensitive to specific contaminants, it is crucial to consult the lot-specific Certificate of Analysis (CoA).
Table 1: Comparison of Typical Purity Specifications for this compound from Commercial Suppliers
| Supplier | Advertised Purity | Analytical Techniques Mentioned | Potential Impurities |
| Sigma-Aldrich | ≥99%[2] | Refractive Index, Boiling Point, Density[2] | Unspecified |
| Thermo Scientific Chemicals | 99%[1] | Boiling Point, Density[1] | Unspecified |
| TCI America | >98.0% (GC)[3] | Gas Chromatography (GC) | Unspecified |
| Oakwood Chemical | Not specified | Boiling Point, Density[4] | Unspecified |
| BOC Sciences | Not specified | Custom synthesis and analytical services offered[3] | Unspecified |
Note: This table is a summary of generally available information. For specific lot purity, always refer to the supplier's Certificate of Analysis.
Potential Impurities
The synthesis of this compound can result in several potential impurities. These may include unreacted starting materials, byproducts from side reactions, or degradation products. Common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities.[5][6]
Experimental Protocols for Purity Analysis
To ensure an accurate and reproducible assessment of this compound purity, standardized analytical methods are necessary. The following are detailed protocols for the two most common and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹H NMR (qNMR) spectroscopy.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[7][8]
Objective: To separate, identify, and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) detector.
-
Capillary Column: DB-1 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents and Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or acetone)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
MS Scan Range: 35-350 amu
-
-
Data Analysis:
-
The purity is calculated based on the peak area percentage from the FID chromatogram.
-
The MS detector is used to identify the main component and any co-eluting impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[6]
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents and Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., maleic anhydride or 1,4-dinitrobenzene) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent to the NMR tube.
-
Cap the tube and gently invert it until both the sample and the internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full signal relaxation.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the this compound (septet and doublet) and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Experimental workflow for this compound purity analysis.
Caption: Decision logic for selecting an analytical method.
References
- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Isopropyl sulfide 0.99 this compound [sigmaaldrich.com]
- 3. This compound, 625-80-9 [thegoodscentscompany.com]
- 4. This compound [oakwoodchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ceriumlabs.com [ceriumlabs.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diisopropyl Sulfide: A Guide for Laboratory Professionals
Diisopropyl sulfide is a highly flammable and hazardous chemical that requires strict adherence to safety protocols for its handling and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazards. It is a highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also characterized by a strong, unpleasant stench.[1][3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Chemical safety goggles or a face shield.[4]
-
Chemical-resistant gloves.[3]
-
A lab coat.[3]
-
In situations with inadequate ventilation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4]
Handling and Storage:
-
Always work in a well-ventilated chemical fume hood.[3]
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[3]
-
It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Wear PPE: Ensure you are wearing the appropriate personal protective equipment.[3]
-
Absorb the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spill. Do not use combustible materials like sawdust.[3]
-
Collect Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
Major Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area and move upwind.[3]
-
Alert Emergency Responders: Contact your institution's environmental health and safety department or emergency services.[3]
-
Prevent Spread: If it can be done without risk, try to contain the spill to prevent it from entering drains or waterways.[3][5]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[3]
Disposal Procedures
This compound waste is classified as hazardous waste and must be disposed of accordingly.[3] Improper disposal, such as pouring it down the drain or into the environment, is prohibited.[3]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials from spills, in a suitable, labeled, and sealed container.[3]
-
Ensure the container is compatible with this compound and is in good condition.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards with appropriate pictograms (e.g., flammable, irritant).
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arrange for Professional Disposal:
Quantitative Data
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 625-80-9 | [1] |
| Molecular Formula | C6H14S | [2] |
| Molecular Weight | 118.24 g/mol | [2] |
| Boiling Point | 120 °C / 248 °F @ 763 mmHg | [1][4] |
| Flash Point | 7 °C / 44.6 °F (closed cup) | [1][4] |
| Density | 0.814 g/mL at 25 °C | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Sulfide
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Diisopropyl sulfide (CAS No. 625-80-9), a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for standard handling and emergency situations.
| Body Part | Standard Handling | Spill or Emergency | Specifications |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[4] | Full-face respirator or chemical safety goggles with a face shield.[4] | Must conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[4] |
| Skin | Chemical-resistant gloves (e.g., Neoprene, PVC) and a lab coat or overalls.[4] | Chemical-impermeable suit and boots.[4] | Gloves must be inspected for any defects before use. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood.[4] | Full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[3][4] | Use a NIOSH-certified respirator if exposure limits are exceeded or irritation is experienced.[4] |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the procedural workflow for the safe handling of this compound, from preparation to disposal, minimizing the risk of exposure and ensuring a secure working environment.
1. Preparation:
-
Familiarization: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[5]
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[4][5]
-
Emergency Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[4]
-
PPE Inspection: Carefully inspect all necessary PPE for any signs of damage or degradation before use.[4]
2. Handling:
-
Personal Protection: Wear the appropriate PPE as detailed in the table above, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent the inhalation of vapors.[5]
-
Grounding: To prevent the build-up of static electricity, which can ignite the flammable vapors, ensure that all containers and equipment are properly grounded and bonded when transferring the liquid.[5][6]
-
Ignition Sources: Keep this compound away from all potential ignition sources, including heat, sparks, and open flames.[5][6] Use only non-sparking tools.[6]
-
Container Management: Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.[5]
3. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.[5] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Major Spills: For larger spills, evacuate the area immediately. Wear a chemical protection suit and a self-contained breathing apparatus (SCBA).[4] Contain the spill using an inert absorbent material and collect it for disposal as hazardous waste.[4][5]
-
Reporting: Report any spills to your institution's environmental health and safety department.[5]
4. Disposal Plan:
-
Waste Collection: All this compound waste, including contaminated materials, must be collected in a suitable, labeled, and sealed container.[5]
-
Hazardous Waste Disposal: Dispose of all waste as hazardous waste in strict accordance with local, state, and federal regulations.[5] Do not pour this compound down the drain or release it into the environment.[5]
Workflow for Safe Handling of this compound
The following diagram provides a visual representation of the key steps and logical relationships in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
